Product packaging for 4-(Oxazol-2-yl)benzoic acid(Cat. No.:CAS No. 597561-78-9)

4-(Oxazol-2-yl)benzoic acid

Cat. No.: B1603527
CAS No.: 597561-78-9
M. Wt: 189.17 g/mol
InChI Key: NSWZKCPOERCLNH-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B1603527 4-(Oxazol-2-yl)benzoic acid CAS No. 597561-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-oxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWZKCPOERCLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610639
Record name 4-(1,3-Oxazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597561-78-9
Record name 4-(1,3-Oxazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

characterization of 4-(Oxazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 4-(Oxazol-2-yl)benzoic Acid

Abstract

The oxazole motif is a privileged scaffold in medicinal chemistry, integral to numerous compounds with significant biological activities.[1][2][3] this compound serves as a critical building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, combining a rigid oxazole ring with a versatile benzoic acid moiety, allows for diverse chemical modifications. A thorough and systematic characterization of this compound is paramount to ensure purity, confirm identity, and understand its physicochemical properties, which are foundational for its successful application in drug discovery and development. This guide provides a comprehensive framework for the , detailing the necessary spectroscopic, chromatographic, and thermal analysis techniques. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxazole Scaffold

Heterocyclic compounds are cornerstones in the development of new therapeutic agents.[2][4] Among them, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, has garnered significant attention.[2][3] Oxazole derivatives are known to engage with biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5] The benzoic acid functional group, when appended to this scaffold, provides a key handle for prodrug strategies, salt formation to improve solubility, or covalent linkage to other pharmacophores. Therefore, the rigorous characterization of building blocks like this compound is not merely a quality control step but a critical component of rational drug design.

Synthesis and Purification Overview

While numerous methods exist for oxazole synthesis, a common laboratory-scale approach for this compound involves the condensation and subsequent cyclization of a suitable α-haloketone with an amide or the oxidation of a corresponding oxazoline. A representative workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Hydrolysis start Methyl 4-(2-amino-1-hydroxyethyl)benzoate reagent1 Coupling Reagent (e.g., EDC/HOBt) intermediate1 Amide Intermediate reagent1->intermediate1 Formamide reagent2 Cyclodehydration (e.g., Deoxo-Fluor) intermediate1->reagent2 product_ester Methyl 4-(oxazol-2-yl)benzoate reagent2->product_ester hydrolysis Saponification (e.g., LiOH, H2O/THF) product_ester->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Recrystallization (e.g., Ethanol/Water) crude_product->purification final_product Purified Product purification->final_product G cluster_spectroscopy Spectroscopic Identity cluster_purity Purity & Properties start Purified Solid Sample nmr NMR (1H, 13C) Structure Confirmation start->nmr Identity ms Mass Spectrometry Molecular Weight start->ms Identity ir FTIR Functional Groups start->ir Identity hplc HPLC-UV Purity Assay start->hplc Purity & Properties thermal DSC / TGA Melting Point & Stability start->thermal Purity & Properties final Characterized Compound nmr->final ms->final ir->final hplc->final xray SC-XRD Absolute Structure thermal->xray If single crystals available thermal->final

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Oxazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Oxazol-2-yl)benzoic acid is a heterocyclic carboxylic acid featuring a benzene ring substituted with both a carboxyl group and an oxazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug discovery where properties such as solubility, acidity, and lipophilicity govern pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed overview of the known and predicted properties of this compound, outlines robust experimental protocols for their determination, and discusses the scientific rationale behind these analytical methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is defined by its unique arrangement of atoms and functional groups, which dictates its chemical behavior and physical properties.

IdentifierValueSource
IUPAC Name 4-(1,3-oxazol-2-yl)benzoic acid[1]
CAS Number 597561-78-9[2]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [3]
Monoisotopic Mass 189.04259 Da[1]
Canonical SMILES C1=CC(=CC=C1C2=NC=CO2)C(=O)O[1]
InChI Key NSWZKCPOERCLNH-UHFFFAOYSA-N[1]
Chemical Structure of this compoundFigure 1: 2D Chemical Structure of this compound.

Core Physicochemical Properties Summary

The utility of a compound in drug development is largely predicted by its physicochemical profile. The table below summarizes the key predicted and experimentally required parameters for this compound.

PropertyValue / Expected RangeRationale / Significance
Melting Point (°C) Requires experimental determination.A sharp melting point is a primary indicator of sample purity.
XlogP (Predicted) 1.5[1] This moderate value suggests a balance between hydrophilicity and lipophilicity, which is often crucial for oral bioavailability.
pKa Requires experimental determination. (Predicted to be slightly < 4.2)Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability.
Aqueous Solubility Requires experimental determination. (Expected to be low)Affects dissolution rate and bioavailability. Low aqueous solubility is a common challenge for aromatic carboxylic acids.[4]
Organic Solvent Solubility Expected to be soluble in DMSO, DMF, Methanol, Ethanol.Essential for sample preparation in various assays, analytical characterization, and synthesis.

Detailed Physicochemical Analysis

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a critical determinant of a drug's ability to cross biological membranes.

For this compound, the computationally predicted XlogP value is 1.5 [1]. This value indicates that the compound is moderately lipophilic. From a drug discovery perspective, this is a promising starting point, suggesting that the molecule possesses sufficient lipophilicity to partition into lipid bilayers without being so "greasy" that it becomes entrapped or exhibits poor aqueous solubility.

Acidity (pKa)

The acid dissociation constant (pKa) defines the strength of an acid in solution. The carboxylic acid moiety of the title compound is the primary acidic center. While an experimental value is not available in the literature, it can be estimated by comparison to benzoic acid, which has a pKa of approximately 4.2. The presence of the electron-withdrawing oxazole ring attached to the para position of the benzoic acid is expected to stabilize the carboxylate anion through resonance and inductive effects, thereby increasing the acidity and resulting in a pKa value slightly lower than 4.2.

Understanding the pKa is vital as it dictates the charge state of the molecule at a given pH. At physiological pH (~7.4), a compound with a pKa around 4 would exist almost entirely in its deprotonated, anionic (carboxylate) form, which typically enhances aqueous solubility but can reduce passive membrane permeability.

Solubility

Solubility is a cornerstone property that influences everything from reaction work-ups to pharmaceutical formulation.

  • Aqueous Solubility: Aromatic carboxylic acids often exhibit limited solubility in neutral water.[4] It is anticipated that this compound will be sparingly soluble in water. However, its solubility is expected to increase significantly in alkaline solutions (pH > pKa) due to the formation of the highly polar and water-soluble carboxylate salt.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol, which are common vehicles for in vitro biological screening and analytical sample preparation.

Analytical & Spectroscopic Profile

Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following spectroscopic and chromatographic techniques are essential for the comprehensive characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure.[5]

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a downfield singlet for the acidic carboxylic proton (typically >10 ppm), a set of doublets in the aromatic region (7.5-8.5 ppm) corresponding to the para-substituted benzene ring, and two signals in the heteroaromatic region (7-8 ppm) for the protons on the oxazole ring.[6][7]

    • ¹³C NMR: The carbon spectrum will confirm the carbon framework, with characteristic signals for the carboxyl carbon (~165-175 ppm), the quaternary carbons of the benzene and oxazole rings, and the protonated aromatic and heteroaromatic carbons.[5][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[9] The spectrum of this compound should exhibit:

    • A very broad O-H stretching band from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.[10]

    • A strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹.[10][11]

    • C=N and C-O stretching vibrations from the oxazole ring.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight, confirming the elemental composition. For this compound, high-resolution mass spectrometry (HRMS) should yield a protonated molecular ion [M+H]⁺ at an m/z of approximately 190.0499, consistent with the formula C₁₀H₈NO₃⁺.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound.[12] A reversed-phase method would be the logical choice, separating the compound from any more or less polar impurities.

Experimental Protocols & Methodologies

To ensure scientific rigor, the following protocols are provided for the experimental determination of the key physicochemical properties.

General Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Finalization start Receive/Synthesize Compound purity Purity Assessment (HPLC) start->purity >95%? structure Structural Confirmation (NMR, MS, IR) purity->structure mp Melting Point structure->mp pka pKa Determination structure->pka sol Solubility Profiling structure->sol data Compile Data Sheet mp->data pka->data logp LogP Measurement (optional) sol->logp sol->data logp->data report Final Report data->report G Potentiometric Titration Workflow for pKa prep Prepare 1-2 mM Analyte Solution (with 0.15 M KCl) titrate Titrate with 0.1 M NaOH Record (Volume, pH) Data prep->titrate cal Calibrate pH Meter (pH 4, 7, 10) cal->prep plot Plot pH vs. Volume NaOH titrate->plot deriv Calculate 1st Derivative (ΔpH / ΔV) plot->deriv equiv Find Equivalence Point (V_eq) (Maximum of 1st Derivative) deriv->equiv pka Determine pKa (pH at V_eq / 2) equiv->pka

References

The Oxazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for engaging with a multitude of biological targets such as enzymes and receptors.[2][3] This versatility has led to the incorporation of the oxazole core into a wide array of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[4] Clinically approved drugs such as the antibacterial agent Linezolid and the anti-inflammatory drug Oxaprozin serve as testaments to the therapeutic potential harbored within this heterocyclic system.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the underlying mechanisms of action and the practical experimental methodologies used to evaluate them. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower researchers in their quest to design and develop the next generation of oxazole-based therapeutic agents.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Oxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance.[5][6] Their mechanisms of action are multifaceted, often targeting key proteins and pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[7][8]

A. Mechanisms of Anticancer Action

Two of the most well-documented anticancer mechanisms of oxazole derivatives involve the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the disruption of microtubule dynamics through tubulin polymerization inhibition.

  • Inhibition of the STAT3 Signaling Pathway: The STAT3 protein is a transcription factor that, when persistently activated, plays a pivotal role in tumor initiation, progression, and the development of drug resistance.[9] Certain oxazole-based compounds have been designed as peptidomimetics that target the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[10][11] This blockade of STAT3 signaling leads to the downregulation of anti-apoptotic genes (e.g., Bcl-xL) and ultimately induces apoptosis in cancer cells.[10]

    STAT3_Inhibition Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of Oxazole Oxazole Derivative Oxazole->STAT3_dimer Inhibition

    Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

  • Inhibition of Tubulin Polymerization: Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape.[11] Several oxazole derivatives have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[12][13] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][14]

    Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Oxazole Oxazole Derivative Oxazole->Tubulin Inhibition of Polymerization

    Caption: Disruption of microtubule dynamics by oxazole derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][15] The assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[17]

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the oxazole derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, typically DMSO at <0.5%) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Structure-Activity Relationship (SAR) and In Vitro Activity

The anticancer potency of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. The following table summarizes the in vitro anticancer activity of selected oxazole derivatives.

Compound IDStructureTarget/Cell LineIC50 (µM)Reference
1 2-(4-chlorophenyl)-5-phenyloxazoleMCF-7 (Breast)0.06[18]
2 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-oneS. epidermidis 75656.2 (MIC)[19]
3 Oxazole Sulfonamide 16 Leukemia (average)0.0488[12]
4 Oxazolo[5,4-d]pyrimidine 3e LoVo (Colon)177.52[20]

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[21] Oxazole derivatives have demonstrated promising antibacterial and antifungal activities, making them an important area of investigation in the search for new anti-infective therapies.[22][23]

A. Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many oxazole derivatives are still under investigation and can vary depending on the specific compound and microbial target. However, it is generally believed that their activity stems from their ability to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include:

  • Inhibition of essential enzymes: Oxazoles may act as inhibitors of enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of cell membrane integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and ultimately cell death.

  • Inhibition of FtsZ: Certain oxazole-benzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[24]

B. Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective technique for determining the in vitro susceptibility of bacteria to various antimicrobial compounds.[1][25]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile saline or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Paper disks impregnated with a known concentration of the oxazole derivative

  • Sterile forceps or disk dispenser

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Inoculum:

    • Select 3-4 isolated colonies from an overnight culture and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing and rotating the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[1]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[26]

  • Placement of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place the oxazole derivative-impregnated disks onto the inoculated agar surface.

    • Ensure the disks are at least 24 mm apart from each other and from the edge of the plate.[21]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[1]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

    • The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

C. Structure-Activity Relationship (SAR) and In Vitro Activity

The antimicrobial efficacy of oxazole derivatives is influenced by the substituents on the heterocyclic ring. The following table presents the in vitro antimicrobial activity of selected oxazole derivatives.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
5 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acidE. coli ATCC 2592228.1[19]
6 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acidC. albicans 12814[19]
7 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-oneS. epidermidis 75656.2[19]
8 Carbazole-oxadiazole conjugate DS. aureus0.6-4.6 (nmol/mL)[27]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[18][23] Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway and the inhibition of cyclooxygenase-2 (COX-2).[23][28]

A. Mechanism of Anti-inflammatory Action

  • Inhibition of the NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[23] Certain oxadiazole derivatives have been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[28][29] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking the nuclear translocation of NF-κB, these compounds effectively suppress the transcription of pro-inflammatory genes.[28]

    NFkB_Inhibition cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Oxazole Oxazole Derivative Oxazole->IKK Inhibition

    Caption: Inhibition of the NF-κB signaling pathway by oxazole derivatives.

  • Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[23] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[22] Some oxazole derivatives have been shown to be potent and selective inhibitors of COX-2.[22]

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay

The in vitro COX-2 inhibitory activity of oxazole derivatives can be evaluated using commercially available colorimetric inhibitor screening kits.[5][30] These assays typically measure the peroxidase component of the COX enzyme.[30]

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 cofactor solution

  • COX-2 assay buffer

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Oxazole derivative to be tested

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Dilute the oxazole derivative to the desired concentrations in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the COX-2 assay buffer, COX-2 enzyme, and COX-2 cofactor to each well.

    • Add 10 µL of the diluted oxazole derivative to the test wells and 10 µL of the vehicle to the control wells.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[31]

  • Initiation of the Reaction:

    • Add the colorimetric probe to all wells.

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.[31]

    • Quickly mix and incubate for exactly two minutes at 37°C.[31]

  • Stopping the Reaction and Absorbance Measurement:

    • Stop the reaction by adding a stop solution (e.g., stannous chloride).[31]

    • Measure the absorbance of the oxidized probe at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the oxazole derivative.

    • Plot a dose-response curve and determine the IC50 value.

IV. Antidiabetic Activity: Targeting Metabolic Regulation

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia.[32] A key therapeutic strategy is to control postprandial blood glucose levels. Oxazole derivatives have shown potential as antidiabetic agents through mechanisms such as the activation of AMP-activated protein kinase (AMPK) and the inhibition of α-glucosidase.[3][33]

A. Mechanism of Antidiabetic Action

  • Activation of the AMPK Pathway: AMPK is a key energy sensor and regulator of cellular metabolism. Its activation can lead to increased glucose uptake in muscle and other tissues, and a reduction in glucose production by the liver. Some isoxazole derivatives have been shown to enhance the phosphorylation of AMPK, leading to the downregulation of key gluconeogenic enzymes like PEPCK and G6Pase.[34] Another study showed that an oxazole derivative inhibited adipogenesis and improved dyslipidemia through AMPK activation.[35]

    AMPK_Activation Oxazole Oxazole Derivative AMPK_inactive AMPK (Inactive) Oxazole->AMPK_inactive Activation AMPK_active p-AMPK (Active) AMPK_inactive->AMPK_active Phosphorylation PEPCK_G6Pase PEPCK / G6Pase (Gluconeogenesis) AMPK_active->PEPCK_G6Pase Inhibition Glucose_Uptake Glucose Uptake AMPK_active->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK_active->Fatty_Acid_Oxidation

    Caption: Activation of the AMPK pathway by oxazole derivatives.

  • Inhibition of α-Glucosidase: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[32]

B. Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The in vitro α-glucosidase inhibitory activity of oxazole derivatives can be determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[36][37]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M)

  • Oxazole derivative to be tested

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 20 µL of the oxazole derivative at various concentrations.

    • Add 20 µL of the α-glucosidase enzyme solution (e.g., 2 U/mL in phosphate buffer) to each well.

    • Incubate the mixture for 5 minutes at 37°C.[36]

  • Initiation of the Reaction:

    • Add 20 µL of the pNPG substrate solution (e.g., 1 mM in phosphate buffer) to each well to start the reaction.[36]

    • Incubate the plate for 20 minutes at 37°C.[36]

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.[36]

  • Absorbance Measurement:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[36]

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot a dose-response curve and determine the IC50 value.

Conclusion and Future Perspectives

The oxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating a remarkable diversity of potent biological activities. This guide has provided an in-depth overview of the anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties of oxazole-containing compounds, with a focus on their mechanisms of action and the experimental protocols used for their evaluation.

The future of oxazole-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships for different biological targets will be crucial in this endeavor. Furthermore, the exploration of novel biological targets for oxazole derivatives holds the potential to address unmet medical needs. As our understanding of the intricate cellular and molecular pathways underlying various diseases continues to grow, the versatile oxazole scaffold is poised to play an increasingly important role in the development of innovative and effective therapeutics.

References

An In-depth Technical Guide to 4-(Oxazol-2-yl)benzoic Acid Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 4-(oxazol-2-yl)benzoic acid scaffold, a cornerstone moiety in modern medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological significance of this versatile core, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Oxazole-Benzoic Acid Scaffold as a Privileged Structure

The this compound core represents a class of heterocyclic compounds that has garnered significant attention in drug discovery. The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, serves as a crucial pharmacophore in numerous biologically active molecules.[1] Its unique physicochemical properties—including its ability to act as a bioisosteric replacement for amide and ester groups, engage in hydrogen bonding, and contribute to molecular rigidity—make it an attractive component in the design of novel therapeutics.[2] When coupled with a benzoic acid moiety, the resulting scaffold possesses a strategic combination of a lipophilic heterocyclic core and a polar carboxylic acid group, enabling diverse interactions with biological targets and offering tunable pharmacokinetic profiles.[2][3]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, positioning them as promising candidates for addressing a wide range of clinical disorders.[1] This guide will provide a comprehensive overview of the key considerations for designing, synthesizing, and evaluating these valuable compounds.

Core Synthetic Methodologies: Constructing the Oxazole Ring

The construction of the 2,4-disubstituted oxazole core is central to accessing this class of compounds. The Robinson-Gabriel synthesis and its modern variations stand as the most robust and widely adopted methods.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful acid-catalyzed cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4][5] The reaction proceeds through an intramolecular cyclization followed by dehydration. The choice of cyclodehydrating agent is critical and is dictated by the substrate's sensitivity and desired reaction conditions. Concentrated sulfuric acid is traditionally used, though phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid can also be effective.[4][6]

The necessary 2-acylamino-ketone precursor can be readily prepared from α-amino acids, making this a versatile route that allows for diversity at what will become the 4-position of the oxazole ring.[7]

Workflow Diagram: Robinson-Gabriel Synthesis

G cluster_0 Precursor Synthesis cluster_1 Oxazole Formation cluster_2 Final Processing A α-Amino Acid C N-Acylation A->C B Acyl Chloride (e.g., 4-(chlorocarbonyl)benzoate) B->C D N-Acyl-α-amino Acid C->D F 2-Acylamino-ketone D->F E Dakin-West Reaction (Optional, for other ketones) E->F H Robinson-Gabriel Cyclodehydration F->H G Cyclodehydrating Agent (e.g., H₂SO₄, POCl₃) G->H I Substituted Oxazole H->I J Ester Hydrolysis (if starting with benzoate ester) I->J K Purification (Chromatography/Recrystallization) J->K L Final Product: 4-(Oxazol-4-yl)benzoic acid derivative K->L

Caption: General workflow for synthesizing 4-(oxazol-yl)benzoic acid derivatives via the Robinson-Gabriel pathway.

Detailed Experimental Protocol: Synthesis of Methyl 4-(4-isopropyl-1,3-oxazol-2-yl)benzoate

This protocol describes a representative multi-step synthesis adapted from methodologies for similar structures, starting from the N-acylation of an amino acid.[7][8] This approach provides a self-validating system, as the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding.

Step 1: N-Acylation of L-Valine

  • Rationale: To couple the benzoic acid moiety with the amino acid that will form the C4-substituted backbone of the oxazole.

  • Dissolve L-valine (1.0 eq) in a 1N NaOH solution (1.0 eq) in a round-bottom flask cooled to 0-5 °C.

  • Slowly add a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in an appropriate organic solvent (e.g., dichloromethane) dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Acidify the mixture with 1N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield methyl 4-((1-carboxy-2-methylpropyl)carbamoyl)benzoate.

Step 2: Formation of 1,3-Oxazol-5(4H)-one

  • Rationale: An intramolecular cyclodehydration to form a reactive azlactone intermediate. Ethyl chloroformate is an effective and mild reagent for this transformation.[7]

  • Suspend the N-acyl-α-amino acid from Step 1 (1.0 eq) in anhydrous dichloromethane.

  • Add 4-methylmorpholine (1.0 eq) and stir until a clear solution is obtained.

  • Add ethyl chloroformate (1.0 eq) dropwise at room temperature.

  • Stir for 30-60 minutes. The product, an oxazol-5(4H)-one, is typically used in the next step without extensive purification.

Step 3: Conversion to N-Acyl-α-amino Ketone (if necessary) and Robinson-Gabriel Cyclization

  • Rationale: This example simplifies to a direct conversion. In other routes, the oxazolone can be used to acylate an aromatic compound (Friedel-Crafts acylation) to generate an N-acyl-α-amino ketone.[7] The final cyclization to the stable aromatic oxazole is then achieved with a strong dehydrating agent like phosphoryl trichloride.

  • To the crude oxazol-5(4H)-one intermediate, add phosphoryl trichloride (POCl₃, 2-3 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-(4-isopropyl-1,3-oxazol-2-yl)benzoate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Rationale: The final step to yield the target benzoic acid functionality, which is often crucial for biological activity.

  • Dissolve the methyl ester from Step 3 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure and acidify the aqueous residue with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-(4-isopropyl-1,3-oxazol-2-yl)benzoic acid.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound are potent modulators of a variety of biological targets, with a particularly strong emphasis on protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[1]

Case Study: Inhibition of FMS-Like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the FLT3 gene lead to its constitutive activation and are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a prime therapeutic target.[9]

Oxazole-2-amine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.[9] The general scaffold interacts with the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

Signaling Pathway: FLT3 Inhibition in AML

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates FLT3_ITD FLT3-ITD Mutation (Constitutive Activation) FLT3_ITD->FLT3_Receptor Activates STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates PI3K PI3K/Akt FLT3_Receptor->PI3K Phosphorylates RAS RAS/MAPK FLT3_Receptor->RAS Phosphorylates Oxazole_Inhibitor 4-(Oxazol-2-yl)benzoic Acid Derivative Oxazole_Inhibitor->FLT3_Receptor Inhibits ATP Binding Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition RAS->Proliferation

Caption: Inhibition of the constitutively active FLT3-ITD signaling pathway in AML by an oxazole-based inhibitor.

Comparative SAR Data

The substitution pattern on both the oxazole and benzoic acid rings plays a pivotal role in determining potency and selectivity. The following table summarizes representative SAR data for kinase inhibitors based on related scaffolds, highlighting key structural modifications.

Compound IDCore ScaffoldR1 (Position 4/5)R2 (Benzoic Acid)Target KinaseIC₅₀ (nM)Reference
1 4-(Thiazol-5-yl)benzoic acid2,4-dichlorophenyl-CK2α14[10]
2 4-(Thiazol-5-yl)benzoic acid2,4-dichlorophenyl3-(2-methoxybenzyloxy)CK2α16[10]
3 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide4-chlorophenyl- (sulfonamide)hCA I18.08[11]
4 5-phenyl-N-phenyloxazol-2-amine4-fluorophenyl- (amine)FLT3 (mutant)<100[9]
5 4-(Pyrazol-1-yl)benzoic acid3-phenyl-4-((4-fluoroanilino)methyl)-FAB (antibacterial)MIC: 1 µg/mL[12]

Note: This table includes data from closely related analogs to illustrate broader SAR principles. hCA = Human Carbonic Anhydrase; FAB = Fatty Acid Biosynthesis.

Key SAR Insights:

  • Benzoic Acid Moiety: The carboxylic acid is often essential for activity, forming critical hydrogen bonds or salt bridges with residues in the target's active site (e.g., in CK2 inhibitors).[10]

  • Substituents on the Benzoic Ring: Adding bulky, lipophilic groups, such as the benzyloxy group in compound 2 , can enhance cell permeability and lead to improved anti-proliferative activity, even if in-vitro enzyme inhibition is not dramatically increased.[10]

  • Substituents on the Heterocyclic Ring: Large aromatic groups at the 4- or 5-position of the heterocycle (R1) are common and often explore hydrophobic pockets within the kinase ATP-binding site. Halogen substitutions are frequently used to modulate electronic properties and improve potency.[9][10]

Bioisosteric Analogs: Expanding Chemical Space

In drug design, the oxazole ring can be strategically replaced with other 5-membered heterocycles to fine-tune a compound's properties. This concept of bioisosterism is a cornerstone of lead optimization.

  • Oxadiazoles: The 1,2,4- and 1,3,4-oxadiazole isomers are common bioisosteres of oxazole. They maintain a similar spatial arrangement of heteroatoms and substituents but can alter metabolic stability and polarity.[13] For example, replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to increase aqueous solubility and reduce metabolic degradation.

  • Thiazoles: Replacing the oxazole's oxygen with a sulfur atom to form a thiazole can significantly impact binding affinity and pharmacokinetic properties. Thiazole derivatives have also shown potent activity as kinase inhibitors.[10]

  • Triazoles: 1,2,3- and 1,2,4-triazoles are effective mimics of the amide bond and can confer high metabolic stability.[14] 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated potent anticancer activity.[14][15]

Analytical Characterization: A Self-Validating Framework

Rigorous structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic techniques provides a self-validating system to ensure the identity and quality of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment. Key expected signals for a this compound derivative include:

    • Aromatic protons on the benzoic acid ring, typically appearing as two doublets in the δ 7.5-8.5 ppm range.

    • The proton at the 5-position of the oxazole ring (if unsubstituted), appearing as a singlet around δ 7.0-7.5 ppm.

    • Signals corresponding to any substituents on the oxazole ring.

  • ¹³C NMR: Confirms the carbon skeleton. Diagnostic signals include:

    • The carboxylic acid carbonyl carbon (δ ~165-175 ppm).

    • The C2 and C4/C5 carbons of the oxazole ring (typically δ ~140-165 ppm).[16]

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula to within a few parts per million (ppm).

  • Fragmentation: The fragmentation pattern can provide structural clues. Oxazole rings may undergo characteristic cleavages, such as the loss of R-CN or CO.[17]

Infrared (IR) Spectroscopy
  • Purpose: To identify key functional groups.

    • A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹).

    • C=N and C-O stretching vibrations characteristic of the oxazole ring (~1500-1650 cm⁻¹ and ~1050-1250 cm⁻¹).

Future Perspectives

The this compound scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its modular nature, accessible synthetic routes, and proven track record against high-value targets like protein kinases ensure its continued relevance. Future work will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel conjugates for targeted drug delivery, and applying this versatile core to emerging therapeutic areas. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and build upon this remarkable chemical entity.

References

In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Oxazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(Oxazol-2-yl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical, field-proven insights into the experimental methodologies and data interpretation. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Introduction to this compound

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and an oxazole ring. This unique combination of a carboxylic acid and a five-membered aromatic heterocycle containing nitrogen and oxygen makes it a valuable building block in medicinal chemistry and materials science. The carboxylic acid group provides a handle for forming salts, esters, or amides, while the oxazole ring can participate in various non-covalent interactions and metabolic processes. Accurate structural elucidation through spectroscopic methods is paramount for its application in any field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the connectivity and substitution pattern.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzene ring and the oxazole ring, in addition to the acidic proton of the carboxylic acid. The predicted chemical shifts are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H
Aromatic (ortho to -COOH)~8.1 - 8.3Doublet2H
Aromatic (meta to -COOH)~7.9 - 8.1Doublet2H
Oxazole (CH)~7.8 - 8.0Singlet1H
Oxazole (CH)~7.2 - 7.4Singlet1H

Expertise & Experience in Interpretation:

The proton of the carboxylic acid is expected to be significantly downfield (12-13 ppm) due to deshielding and its acidic nature; this peak is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. The protons on the para-substituted benzene ring will appear as two distinct doublets, a characteristic AA'BB' system, due to their coupling with adjacent protons. The chemical shifts of the oxazole protons are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, placing them in the aromatic region. The exact chemical shifts can be influenced by the choice of solvent due to solvent-solute interactions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~165 - 175
Oxazole (C=N)~160 - 165
Oxazole (C-O)~150 - 155
Aromatic (C-COOH)~130 - 135
Aromatic (C-Oxazole)~125 - 130
Aromatic (CH)~128 - 132
Aromatic (CH)~125 - 129
Oxazole (CH)~140 - 145
Oxazole (CH)~110 - 115

Expertise & Experience in Interpretation:

The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm range. The carbons of the oxazole ring are in distinct chemical environments due to the adjacent heteroatoms. The quaternary carbons of the benzene ring (attached to the carboxyl and oxazole groups) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol for NMR Spectroscopy

A robust and reliable protocol is crucial for acquiring high-quality NMR data.

Workflow for NMR Data Acquisition:

Unlocking the Therapeutic Potential of 4-(Oxazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The "Privileged Scaffold" Approach to Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," repeatedly appear in biologically active compounds. These structures possess the inherent ability to interact with a variety of biological targets, making them fertile ground for the development of novel therapeutics. The 4-(Oxazol-2-yl)benzoic acid core represents a compelling example of such a scaffold. While this specific molecule is not extensively characterized in the public domain, its constituent parts—the oxazole ring and the benzoic acid moiety—are staples in a multitude of clinically relevant agents.[1][2] This guide, therefore, adopts a prospective and rationale-driven approach. It is not a retrospective summary of known activities but rather a forward-looking roadmap for researchers, scientists, and drug development professionals. We will dissect the therapeutic potential of this compound by analogy to structurally related compounds and lay out a comprehensive, technically detailed plan for its investigation.

The Rationale: Deconstructing this compound

The therapeutic promise of this compound stems from the well-documented biological activities of its two core components:

  • The Oxazole Ring: This five-membered heterocycle is a versatile pharmacophore found in a wide array of natural and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to diverse biological targets, including enzymes and receptors.[3] Oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic effects.[1][2][4]

  • The Benzoic Acid Moiety: The carboxyl group of benzoic acid is a key feature in many drugs, often acting as a crucial hydrogen bond donor and acceptor, or as a bioisostere for other functional groups. Derivatives of benzoic acid are known to be potent enzyme inhibitors and receptor antagonists.[5][6]

The combination of these two moieties in a single molecule creates a unique chemical entity with the potential to interact with multiple biological targets. This guide will explore four such potential avenues of investigation, each grounded in solid preclinical and clinical evidence from analogous compounds.

Proposed Therapeutic Target Area 1: Inflammation and Autoimmune Disease via VLA-4 Antagonism

Scientific Rationale

Very Late Antigen-4 (VLA-4), an integrin receptor expressed on the surface of leukocytes, plays a critical role in mediating their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. Antagonism of VLA-4 is a clinically validated strategy for the treatment of inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.[7][8] Notably, several potent, orally active VLA-4 antagonists are based on a benzoic acid scaffold.[9] Furthermore, bioisosteric replacement of amide bonds with benzoxazole rings has been shown to yield potent and orally bioavailable VLA-4 antagonists.[10][11] This strong precedent suggests that this compound could act as a VLA-4 antagonist, with the oxazole ring mimicking the hydrogen bonding pattern of an amide or other key interaction, and the benzoic acid moiety providing a critical binding interaction.

Proposed Mechanism of Action

This compound is hypothesized to bind to the VLA-4 receptor, likely at the interface of the α4 and β1 subunits, thereby blocking its interaction with its ligand, vascular cell adhesion molecule-1 (VCAM-1). This would inhibit leukocyte adhesion and transmigration into inflamed tissues, reducing the inflammatory response.

cluster_0 VLA-4 Antagonism Pathway Leukocyte Leukocyte VLA-4 VLA-4 Leukocyte->VLA-4 expresses VCAM-1 VCAM-1 VLA-4->VCAM-1 Binds Endothelial_Cell Endothelial_Cell Endothelial_Cell->VCAM-1 expresses Inflammation Inflammation VCAM-1->Inflammation Leads to Adhesion & Transmigration Compound This compound Compound->VLA-4 Inhibits

Caption: Proposed mechanism of VLA-4 antagonism.

Experimental Validation Workflow

A tiered approach, from in vitro validation to in vivo efficacy, is essential.

cluster_workflow VLA-4 Antagonist Validation Workflow start Start: Compound Synthesis & Characterization in_vitro_binding In Vitro Binding Assay (VLA-4/VCAM-1) start->in_vitro_binding cell_adhesion Cell-Based Adhesion Assay (Leukocyte-Endothelial Cell) in_vitro_binding->cell_adhesion If IC50 < 1 µM in_vivo_pk In Vivo Pharmacokinetics (Rodent Model) cell_adhesion->in_vivo_pk If functional inhibition confirmed in_vivo_efficacy In Vivo Efficacy Model (e.g., Rat Pleurisy Model) in_vivo_pk->in_vivo_efficacy If good bioavailability end Lead Candidate in_vivo_efficacy->end cluster_1 Bacterial Fatty Acid Biosynthesis Inhibition Acetyl-CoA Acetyl-CoA FabH_FabF FabH/FabF Acetyl-CoA->FabH_FabF Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH_FabF Fatty_Acid_Elongation Fatty_Acid_Elongation FabH_FabF->Fatty_Acid_Elongation Catalyzes Condensation Membrane_Synthesis Membrane_Synthesis Fatty_Acid_Elongation->Membrane_Synthesis Bacterial_Growth Bacterial_Growth Membrane_Synthesis->Bacterial_Growth Compound This compound Compound->FabH_FabF Inhibits cluster_workflow_antibacterial Antibacterial Drug Discovery Workflow start_ab Start: Compound Synthesis & Characterization mic_testing MIC Determination (Panel of Bacteria) start_ab->mic_testing enzyme_assay In Vitro Enzyme Assay (e.g., FabF/FabH) mic_testing->enzyme_assay If MIC < 16 µg/mL mammalian_tox Mammalian Cell Cytotoxicity enzyme_assay->mammalian_tox If potent enzyme inhibition in_vivo_infection In Vivo Infection Model (e.g., Murine Sepsis Model) mammalian_tox->in_vivo_infection If low cytotoxicity end_ab Lead Candidate in_vivo_infection->end_ab cluster_2 PTP1B Inhibition Pathway Insulin Insulin Insulin_Receptor_P Insulin Receptor (P) Insulin->Insulin_Receptor_P Activates PTP1B PTP1B Insulin_Receptor_P->PTP1B Dephosphorylates Signaling_Cascade Signaling_Cascade Insulin_Receptor_P->Signaling_Cascade Insulin_Receptor Insulin Receptor PTP1B->Insulin_Receptor Glucose_Uptake Glucose_Uptake Signaling_Cascade->Glucose_Uptake Compound This compound Compound->PTP1B Inhibits cluster_workflow_diabetes PTP1B Inhibitor Validation Workflow start_d Start: Compound Synthesis & Characterization enzyme_assay_ptp1b In Vitro PTP1B Enzyme Assay start_d->enzyme_assay_ptp1b selectivity_panel PTP Selectivity Panel (e.g., TCPTP, SHP2) enzyme_assay_ptp1b->selectivity_panel If IC50 < 1 µM cell_based_assay Cell-Based Insulin Receptor Phosphorylation Assay selectivity_panel->cell_based_assay If selective for PTP1B in_vivo_efficacy_db In Vivo Efficacy Model (e.g., db/db mice) cell_based_assay->in_vivo_efficacy_db If enhances p-IR end_d Lead Candidate in_vivo_efficacy_db->end_d cluster_3 Carbonic Anhydrase Inhibition Pathway CO2_H2O CO2 + H2O CA-II CA-II (Zn2+) CO2_H2O->CA-II HCO3_H HCO3- + H+ CA-II->HCO3_H Catalyzes Aqueous_Humor_Secretion Aqueous_Humor_Secretion HCO3_H->Aqueous_Humor_Secretion Drives IOP Intraocular Pressure Aqueous_Humor_Secretion->IOP Compound This compound Compound->CA-II Inhibits

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(Oxazol-2-yl)benzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Moiety in Modern Synthesis

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a desirable component in the design of novel bioactive compounds and functional materials.[3] 4-(Oxazol-2-yl)benzoic acid emerges as a particularly versatile building block, offering two orthogonal points for chemical elaboration: the carboxylic acid handle and the potential for functionalization of the aromatic rings.

This guide provides an in-depth exploration of this compound as a synthetic intermediate, focusing on its application in key transformations such as amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively incorporate this valuable building block into their synthetic strategies.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃--INVALID-LINK--
Molecular Weight 189.17 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow solidTypical observation
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water and nonpolar organic solvents.General knowledge for similar structures
pKa ~4-5 (estimated for the carboxylic acid)Estimated based on benzoic acid

Handling and Storage: this compound is a stable solid at room temperature. It should be stored in a cool, dry place away from strong oxidizing agents. For reactions requiring anhydrous conditions, it is recommended to dry the material under vacuum prior to use.

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by its carboxylic acid functionality, which serves as a versatile handle for a variety of transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting N-acylated derivatives of this compound are of significant interest for their potential biological activities. Three common and effective protocols for amide bond formation are presented below.

This method is widely used due to its mild reaction conditions and the water-soluble nature of the urea byproduct when using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or oxyma pure is crucial to suppress racemization and improve coupling efficiency, especially with less reactive amines.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product RCOOH This compound Amide Amide RCOOH->Amide RNH2 Amine (R-NH2) RNH2->Amide EDC EDC EDC->Amide Activation HOBt HOBt HOBt->Amide Additive Base Base (e.g., DIPEA) Base->Amide Solvent Solvent (e.g., DMF) Solvent->Amide

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Coupling Reagent EDCForms a water-soluble urea byproduct, simplifying purification.
Additive HOBt or OxymaPureSuppresses racemization and increases coupling efficiency.[1]
Base DIPEA or TriethylamineScavenges the acid formed during the reaction without being nucleophilic.
Solvent DMF, DCMGood solubility for reactants and reagents. Must be anhydrous.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, more potent activating agents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent that often provides superior yields and faster reaction times.[5]

Experimental Protocol:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Add HATU (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[6]

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[5]

  • Work-up and purification are performed as described in Protocol 1.1.

For large-scale synthesis or when using very unreactive amines, converting the carboxylic acid to the more reactive acyl chloride can be an effective strategy. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[7][8]

Experimental Protocol:

  • Acyl Chloride Formation: To a suspension of this compound (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane (DCM) containing a catalytic amount of DMF (1-2 drops), add thionyl chloride (2.0-3.0 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C.[7]

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases and the solution becomes homogeneous.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-(Oxazol-2-yl)benzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

  • Add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.0 eq.) in the same solvent dropwise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry, concentrate, and purify the product as described previously.

Esterification: Accessing Another Class of Derivatives

Ester derivatives of this compound can serve as important intermediates or as final products with applications in materials science and as prodrugs in pharmaceuticals.

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an excess of an alcohol.[9] It is a simple and cost-effective method, particularly for the synthesis of methyl or ethyl esters.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product RCOOH This compound Ester Ester RCOOH->Ester ROH Alcohol (R-OH, solvent) ROH->Ester Acid Acid Catalyst (e.g., H2SO4) Acid->Ester Catalysis G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ArX Bromo-4-(Oxazol-2-yl)benzoate Biaryl Biaryl Product ArX->Biaryl ArBOH2 Arylboronic Acid ArBOH2->Biaryl Pd_cat Pd Catalyst (e.g., Pd(PPh3)4) Pd_cat->Biaryl Catalysis Base Base (e.g., K2CO3) Base->Biaryl Solvent Solvent (e.g., Toluene/EtOH/H2O) Solvent->Biaryl

References

Application Notes and Protocols for Amide Coupling Reactions with 4-(Oxazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the realms of medicinal chemistry and drug discovery. The inherent stability and hydrogen bonding capabilities of the amide functional group make it a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. This document provides a comprehensive guide to the amide coupling reactions of 4-(Oxazol-2-yl)benzoic acid, a versatile building block incorporating an oxazole moiety. The oxazole ring system is a privileged structure in medicinal chemistry, and the ability to efficiently couple this carboxylic acid with a diverse range of amines is crucial for the synthesis of novel chemical entities.

This guide, intended for researchers and professionals in drug development, offers a detailed exploration of the mechanistic principles, practical protocols, and critical considerations for the successful synthesis of amides derived from this compound. We will delve into the most common and effective coupling reagents, providing step-by-step procedures, comparative data, and troubleshooting insights to empower chemists to confidently and efficiently execute these important transformations.

Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and inefficient process at room temperature, primarily due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, a coupling reagent is employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

The general workflow for a typical amide coupling reaction can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Byproduct Byproduct Activated_Intermediate->Byproduct Amine Primary or Secondary Amine Amine->Amide_Product G Carboxylic_Acid This compound Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product + Amine TMU Tetramethylurea (byproduct) Active_Ester->TMU Amine R-NH2 Amine->Amide_Product HOAt HOAt (regenerated) Amide_Product->HOAt G Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDU (byproduct) O_Acylisourea->EDU HOBt HOBt HOBt->HOBt_Ester Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine R-NH2 Amine->Amide_Product

Application Note & Protocols: In Vitro Characterization of 4-(Oxazol-2-yl)benzoic acid, a Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation.[1] The de novo serine synthesis pathway is frequently upregulated in various malignancies, including breast cancer and melanoma, to support the biosynthesis of proteins, nucleic acids, and lipids.[1][2] The first and rate-limiting enzyme in this pathway is Phosphoglycerate Dehydrogenase (PHGDH), which catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.[2][3] Its critical role in tumor growth has made PHGDH an attractive therapeutic target.[4]

4-(Oxazol-2-yl)benzoic acid is a known small molecule inhibitor of PHGDH. This document provides a comprehensive guide for the in vitro characterization of this compound, detailing its mechanism of action and providing step-by-step protocols for key assays to determine its potency, cellular activity, and target engagement.

Mechanism of Action: Inhibition of the Serine Biosynthesis Pathway

This compound exerts its effects by inhibiting PHGDH. This enzymatic blockade halts the conversion of 3-PG, thereby reducing the downstream production of serine and its derivatives, which are crucial for one-carbon metabolism. This pathway is vital for nucleotide synthesis (purines, dTMP) and maintaining cellular redox balance.[3][5] In cancer cells that are dependent on this pathway, inhibition by this compound leads to a reduction in essential building blocks, ultimately suppressing cell growth and proliferation.[3]

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG ... 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP NAD+ -> NADH PHGDH PHGDH PHGDH->3_PHP P_Ser Phosphoserine 3_PHP->P_Ser Glutamate -> α-KG PSAT1 PSAT1 PSAT1->P_Ser Serine Serine P_Ser->Serine PSPH PSPH PSPH->Serine One_Carbon One-Carbon Metabolism (Nucleotide Synthesis) Serine->One_Carbon Protein_Synth Protein Synthesis Serine->Protein_Synth Glycine Glycine Serine->Glycine Inhibitor This compound Inhibitor->PHGDH Inhibition

Caption: Inhibition of PHGDH by this compound.

Protocol 1: Biochemical PHGDH Enzyme Inhibition Assay

Principle: This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHGDH. The assay measures the rate of NADH production, which is a direct product of the PHGDH-catalyzed reaction. The oxidation of NAD+ to NADH is monitored by measuring the increase in absorbance at 450 nm using a coupled developer probe.[6]

Materials & Reagents:

ReagentSupplierCatalog No. (Example)
Recombinant Human PHGDHR&D Systems8235-DH
PHGDH Assay BufferSigma-AldrichMAK412A
3-Phosphoglycerate (3-PG)Sigma-AldrichP8877
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN7004
PHGDH DeveloperSigma-AldrichMAK412C
This compoundSigma-AldrichSML1674
96-well clear, flat-bottom plateCorning3596
DMSOSigma-AldrichD2650

Experimental Workflow:

Caption: Workflow for the biochemical PHGDH inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare PHGDH Assay Buffer as per the manufacturer's instructions.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10X Substrate/Cofactor Mix containing 1 mM 3-PG and 2 mM NAD+ in Assay Buffer.

    • Prepare the Developer Mix according to the kit protocol.[6]

    • Dilute recombinant PHGDH to a working concentration of 10-20 ng/µL in chilled Assay Buffer. Keep on ice.

  • Inhibitor Dilution:

    • Perform a serial dilution of the 10 mM inhibitor stock in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup (96-well):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells in duplicate.

    • Add 20 µL of the diluted PHGDH enzyme solution to all wells except the "No Enzyme" control wells. Add 20 µL of Assay Buffer to these wells instead.

    • Mix gently and incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix by combining the 10X Substrate/Cofactor Mix and the Developer Mix according to the assay kit's manual.

    • Add 20 µL of the Reaction Mix to all wells to start the reaction. The total volume should be 100 µL.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 450 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve for each well (mOD/min).

    • Subtract the average rate of the "No Enzyme" control from all other wells.

    • Normalize the data by setting the vehicle control (DMSO) rate as 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (log[inhibitor] vs. response, variable slope) to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Principle: This protocol assesses the effect of this compound on the proliferation of cancer cells that are dependent on de novo serine synthesis. Cell viability is measured using a colorimetric assay (e.g., SRB) or a luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels as an indicator of metabolically active cells. A reduction in proliferation in PHGDH-dependent cell lines upon treatment demonstrates the compound's cellular efficacy.[1][3]

Cell Line Selection: It is critical to use both PHGDH-dependent and PHGDH-independent cell lines to demonstrate selectivity.[3]

Cell LineCancer TypePHGDH StatusRationale
MDA-MB-468 Breast CancerDependent (High Expression)Positive control, expected to be sensitive.[3]
BT-20 Breast CancerDependent (High Expression)Positive control, expected to be sensitive.[3]
MDA-MB-231 Breast CancerIndependent (Low Expression)Negative control, expected to be insensitive.[3]
ZR-75-1 Breast CancerIndependent (Low Expression)Negative control, expected to be insensitive.[3]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells in their recommended growth medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 1,000-3,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 15-24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle (DMSO) to the respective wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.[1]

  • Viability Measurement (Sulforhodamine B - SRB Assay Example):

    • Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[1]

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate for 10 minutes on a shaker and measure the absorbance at 510 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and fit the curve using non-linear regression to determine the EC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method to verify direct target engagement in a cellular context.[7][8] The binding of a ligand, such as this compound, to its target protein (PHGDH) can alter the protein's thermal stability.[9] In this assay, intact cells are treated with the compound and then heated. The amount of soluble PHGDH remaining after heat treatment is quantified (typically by Western blot), with a stabilizing ligand resulting in more soluble protein at higher temperatures.[10][11]

Experimental Workflow:

References

Application Notes & Protocols: Evaluating the Efficacy of 4-(Oxazol-2-yl)benzoic Acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for designing and executing preclinical efficacy studies for the novel compound, 4-(Oxazol-2-yl)benzoic acid. Based on its structural motifs, we hypothesize a mechanism of action as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Consequently, this guide details the use of well-established animal models for type 2 diabetes (T2D) and non-alcoholic steatohepatitis (NASH), two therapeutic areas where PPARγ agonists have demonstrated clinical relevance. We provide detailed, field-proven protocols for model induction, compound administration, and the evaluation of key efficacy endpoints, grounded in scientific rationale to ensure data integrity and translatability.

Introduction and Scientific Rationale

This compound is a novel small molecule with potential therapeutic applications. While its precise biological target is under investigation, its chemical structure, featuring an oxazole ring coupled to a benzoic acid moiety, is suggestive of activity at nuclear hormone receptors. Specifically, this scaffold shares features with known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of transcription factors that are master regulators of lipid and glucose metabolism.[1][2]

PPARγ, in particular, is the target of the thiazolidinedione (TZD) class of drugs used to treat type 2 diabetes by improving insulin sensitivity.[3] Activation of PPARγ in adipose tissue, liver, and muscle cells modulates the expression of numerous genes involved in glucose uptake, fatty acid metabolism, and inflammation.[2][3] Given this strong mechanistic hypothesis, this guide will focus on evaluating the efficacy of this compound as a PPARγ agonist in relevant disease models.

The two primary animal models selected are:

  • The db/db Mouse Model of Type 2 Diabetes: These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, severe insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human T2D.[4][5][6][7]

  • The Diet-Induced Obesity (DIO) NASH Model: This model utilizes a high-fat, high-fructose/sucrose diet to induce obesity, dyslipidemia, and liver pathology that progresses from simple steatosis to non-alcoholic steatohepatitis (NASH) with inflammation and fibrosis, reflecting the human disease spectrum.[8][9][10]

By testing this compound in these two gold-standard models, researchers can robustly assess its potential as an anti-diabetic and hepatoprotective agent.

Proposed Mechanism of Action: PPARγ Agonism

We hypothesize that this compound binds to and activates PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action recruits co-activator proteins and initiates transcription, leading to beneficial metabolic effects.

PPAR_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) Compound This compound Compound_in Compound Compound->Compound_in Cellular Uptake PPARg PPARγ Compound_in->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Target Gene Promoter) Heterodimer->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates Proteins Metabolic Proteins (e.g., GLUT4, Adiponectin) Transcription->Proteins Upregulates Response Therapeutic Response Proteins->Response Leads to

Caption: Hypothesized signaling pathway for this compound via PPARγ activation.

Efficacy Model 1: Type 2 Diabetes in db/db Mice

The db/db mouse is a robust genetic model of obesity-induced T2D.[5] Due to a leptin receptor deficiency, these mice exhibit hyperphagia, leading to obesity, hyperglycemia, hyperinsulinemia, and eventual pancreatic beta-cell failure.[4][6] This makes them an excellent model for testing insulin-sensitizing agents like PPARγ agonists.

Experimental Workflow

dbdb_Workflow Start Start: db/db Mice (5-6 weeks old) Acclimatize Acclimatization (1 week) Start->Acclimatize Baseline Baseline Measures: Body Weight, Blood Glucose Acclimatize->Baseline Randomize Group Randomization (n=8-10/group) Baseline->Randomize Dosing Daily Dosing (4-8 weeks): - Vehicle - Compound - Positive Control Randomize->Dosing Monitoring Weekly Monitoring: Body Weight, Food/Water Intake, Blood Glucose Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) (Week 4 or End) Dosing->OGTT Monitoring->Dosing Termination Study Termination: Blood & Tissue Collection OGTT->Termination

Caption: Experimental workflow for efficacy testing in the db/db mouse model of T2D.

Detailed Protocol

1. Animal Husbandry:

  • Source male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean db/+ littermates as controls at 5-6 weeks of age.[11]

  • House animals in a temperature-controlled facility with a 12-hour light/dark cycle, providing ad libitum access to standard chow and water.

  • Allow a 1-week acclimatization period before the start of the experiment.

2. Grouping and Dosing:

  • At 6-7 weeks of age, measure baseline body weight and non-fasting blood glucose.

  • Randomize db/db mice into treatment groups (n=8-10 per group) based on body weight and glucose levels.

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg)

    • Group 4: Positive Control (e.g., Rosiglitazone, 10 mg/kg)

  • Administer compounds daily via oral gavage for 4 to 8 weeks.

3. In-Life Monitoring and Endpoints:

  • Body Weight and Food/Water Intake: Record weekly to monitor for general health and compound effects.

  • Blood Glucose: Measure weekly from tail vein blood using a standard glucometer. A significant reduction compared to the vehicle group is a primary efficacy indicator.[4]

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study (or mid-study). After an overnight fast (6-8 hours), administer a 2 g/kg glucose bolus via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage. Improved glucose clearance indicates enhanced insulin sensitivity.

4. Terminal Endpoints:

  • At study termination, collect blood via cardiac puncture for analysis of:

    • HbA1c: A measure of long-term glycemic control.

    • Plasma Insulin: To assess effects on hyperinsulinemia.[7]

    • Triglycerides and Cholesterol: To evaluate effects on dyslipidemia.

  • Harvest tissues (liver, adipose, skeletal muscle) and flash-freeze for gene expression analysis (e.g., qPCR for PPARγ target genes like aP2, LPL, CD36) or snap-freeze in liquid nitrogen for Western blot analysis.

Data Presentation
ParameterVehicle ControlCompound (10 mg/kg)Compound (30 mg/kg)Positive Control
Body Weight Change (g) +10.5 ± 1.2+12.1 ± 1.5+13.5 ± 1.8+14.2 ± 1.6
Final Blood Glucose (mg/dL) 450 ± 45320 ± 38210 ± 25 195 ± 22
HbA1c (%) 9.8 ± 0.88.1 ± 0.66.5 ± 0.4 6.2 ± 0.3
OGTT AUC (mg/dLmin) 60,000 ± 5,50045,000 ± 4,80032,000 ± 3,500 30,500 ± 3,100
Plasma Insulin (ng/mL) 15.2 ± 2.110.8 ± 1.57.5 ± 1.1 6.9 ± 0.9
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, *p<0.01. (Example Data)

Efficacy Model 2: Diet-Induced NASH

This model uses a "Western-style" diet high in fat (often trans-fat), fructose, and cholesterol to induce a metabolic syndrome phenotype that progresses to NASH.[9] This is highly relevant for testing PPARγ agonists, which can improve hepatic steatosis and inflammation.

Experimental Workflow

NASH_Workflow Start Start: C57BL/6J Mice (6-8 weeks old) Induction NASH Induction Phase (16-24 weeks) High-Fat/Fructose/Cholesterol Diet Start->Induction Baseline Baseline Measures: Body Weight, ALT/AST, (Optional: Liver Biopsy) Induction->Baseline Randomize Group Randomization (n=10-12/group) Baseline->Randomize Dosing Therapeutic Dosing (8-12 weeks): - Vehicle - Compound - Positive Control Randomize->Dosing Termination Study Termination: Blood & Liver Collection Dosing->Termination Analysis Endpoint Analysis: - Histology (NAS Score) - Liver Triglycerides - Gene Expression Termination->Analysis

Caption: Experimental workflow for efficacy testing in a diet-induced NASH model.

Detailed Protocol

1. Model Induction:

  • Start male C57BL/6J mice (6-8 weeks old) on a high-fat diet (e.g., 40-60% kcal from fat), with supplemental fructose (e.g., ~20%) in the drinking water or diet, and cholesterol (e.g., 2%).[9][12]

  • Maintain mice on this diet for 16-24 weeks to establish the NASH phenotype. A control group should be maintained on a standard chow diet.

2. Grouping and Dosing (Therapeutic Intervention):

  • After the induction period, confirm the disease phenotype by measuring plasma ALT/AST levels.

  • Randomize NASH mice into treatment groups (n=10-12 per group).

    • Group 1: Vehicle Control (on NASH diet)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg on NASH diet)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg on NASH diet)

    • Group 4: Positive Control (e.g., Obeticholic Acid or a TZD, on NASH diet)

  • Administer compounds daily via oral gavage for 8-12 weeks while continuing the NASH diet.

3. Terminal Endpoints:

  • Plasma Analysis: At termination, collect blood to measure:

    • ALT and AST: Key markers of liver injury.

    • Triglycerides, Cholesterol.

    • Inflammatory cytokines (e.g., TNF-α, MCP-1).

  • Liver Analysis:

    • Liver Weight: To assess hepatomegaly.

    • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of the NAFLD Activity Score (NAS) and with Sirius Red for fibrosis staging.[13][14][15]

    • Liver Triglycerides: Homogenize a portion of the liver and quantify triglyceride content using a colorimetric assay.

    • Gene Expression: Snap-freeze a portion of the liver for qPCR analysis of genes related to fibrosis (e.g., Col1a1, α-SMA, TIMP1) and inflammation (e.g., F4/80, Ccr2).

Histological Scoring (NAFLD Activity Score - NAS)

The NAS is a composite score used to grade the severity of NAFLD/NASH based on histological features.[13][16] It is the sum of scores for steatosis, lobular inflammation, and hepatocellular ballooning. A score ≥5 is highly correlated with a diagnosis of NASH.[13][14]

FeatureScoreDescription
Steatosis 0<5% of hepatocytes
15-33%
2>33-66%
3>66%
Lobular Inflammation 0No inflammatory foci
1<2 foci per 200x field
22-4 foci per 200x field
3>4 foci per 200x field
Hepatocyte Ballooning 0None
1Few ballooned cells
2Many cells/prominent ballooning
Total NAS 0-8 Sum of Steatosis + Inflammation + Ballooning

Fibrosis is scored separately on a scale of F0-F4.

Conclusion and Trustworthiness

References

Application Note: Strategic Formulation of 4-(Oxazol-2-yl)benzoic acid for Preclinical In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foundational Pre-Formulation Characterization

A thorough understanding of the physicochemical properties of 4-(Oxazol-2-yl)benzoic acid is the cornerstone of any successful formulation strategy.[1][3] This initial characterization dictates the selection of excipients and delivery systems required to overcome bioavailability challenges.

Physicochemical Profile

The properties of this compound necessitate a careful formulation approach. The benzoic acid moiety suggests a pH-dependent solubility, while the predicted LogP indicates potential hydrophobicity.

PropertyValueSource / MethodImplication for Formulation
Molecular FormulaC₁₀H₇NO₃PubChem-
Molecular Weight189.17 g/mol PubChemStandard for a small molecule.
AppearanceWhite to off-white solidTypical for this classVisual check for dissolution.
Predicted XlogP1.5PubChem[4]Suggests low to moderate lipophilicity and likely poor aqueous solubility.
pKa (Predicted)~3.5 - 4.5 (Carboxylic Acid)ACD/Labs (Prediction)Solubility will be significantly higher at pH > pKa. Formulation pH is a critical parameter.
Aqueous SolubilityLow (Experimentally Determined)See Protocol 1Confirms the need for solubility enhancement techniques.
Protocol: Experimental Solubility Determination

Causality: Before attempting to enhance solubility, it is crucial to quantify the baseline solubility in physiologically relevant media. This data provides a benchmark against which the success of different formulation strategies can be measured.

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each test solvent (e.g., deionized water, PBS pH 7.4, 0.1 N HCl, cell culture medium) in separate glass vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

  • Analysis: Construct a standard curve with known concentrations of the compound to accurately determine the solubility in mg/mL or µg/mL for each solvent.

Formulation for In Vitro Biological Studies

For cell-based assays, the primary goals are to maintain the compound in a dissolved state within the culture medium, avoid precipitation, and minimize vehicle-induced cytotoxicity.[5][6]

Workflow for In Vitro Formulation

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution A Weigh this compound B Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) A->B C Perform serial dilutions in 100% DMSO or cell culture medium B->C Prepares for final dilution D Spike intermediate dilution into pre-warmed cell culture medium (Final DMSO ≤0.1%) C->D Achieves target concentration E Vortex immediately and inspect for precipitation D->E F Apply to cells E->F

Protocol: Preparation of a 20 mM Stock Solution in DMSO

Causality: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. Preparing a high-concentration stock allows for minimal volumes to be added to aqueous culture media, thereby limiting final solvent concentration and potential toxicity.[7]

  • Preparation: In a sterile environment (e.g., a biosafety cabinet), weigh 4.73 mg of this compound (MW = 189.17 g/mol ).

  • Dissolution: Add the compound to a sterile microcentrifuge tube. Add 1.25 mL of sterile, cell culture-grade DMSO to achieve a final concentration of 20 mM.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Trustworthiness Check: The final concentration of DMSO in cell culture should typically not exceed 0.1-0.5% to avoid solvent-induced artifacts.[8] Always run a vehicle control (media with the same final DMSO concentration) in parallel with your compound-treated cells.

Formulation for In Vivo Animal Studies

In vivo formulations are highly dependent on the route of administration and must be tailored to ensure safety, tolerability, and adequate systemic exposure for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[9][10][11]

Oral (PO) Administration Strategies

Oral delivery is often preferred but is challenging for poorly soluble compounds.[12] The goal is to enhance dissolution and absorption in the gastrointestinal tract.

Formulation StrategyPrimary MechanismKey ExcipientsRationale & Considerations
Aqueous Suspension Particle size reduction increases surface area for dissolution.0.5% (w/v) Methylcellulose (MC), 0.2% (v/v) Tween® 80Simple, common for toxicology studies. May lead to variable absorption. Requires uniform particle size.
Co-Solvent Solution Drug is dissolved in a water-miscible organic solvent system.PEG 400, Propylene Glycol, Ethanol, Soluphor® PCan achieve high drug concentrations. Risk of drug precipitation upon dilution in the gut.[1] Requires toxicity screening of the vehicle.
Lipid-Based System Drug is dissolved in lipids, forming emulsions or micelles in the gut.Labrasol®, Cremophor® EL, Sesame OilUtilizes lipid absorption pathways to enhance bioavailability, can mitigate food effects.[13] More complex to develop and characterize.
Protocol: Preparation of a 10 mg/mL Oral Suspension

Causality: A micronized suspension in a viscous vehicle like methylcellulose prevents particle settling, ensuring dose uniformity. A surfactant like Tween® 80 is included to wet the surface of the hydrophobic drug particles, facilitating their dispersion in the aqueous vehicle.

  • Micronization: If necessary, reduce the particle size of this compound using a mortar and pestle or jet mill to achieve a fine, uniform powder. This step is critical for improving the dissolution rate.[12]

  • Vehicle Preparation: Prepare the vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of hot water (~80°C) while stirring. Allow it to cool to form a clear, viscous solution. Add 0.2 mL of Tween® 80 and mix.

  • Wetting Paste: In a glass mortar, weigh 100 mg of the micronized compound. Add a small amount of the vehicle and triturate to form a smooth, uniform paste. This ensures individual particles are wetted and prevents clumping.

  • Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously to achieve a final volume of 10 mL.

  • Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before and during dose administration to maintain uniformity.

  • Storage: Store at 2-8°C. Determine stability for the planned duration of the study.

Intravenous (IV) Administration Strategies

IV formulations bypass absorption barriers but have stringent safety requirements, including sterility, near-neutral pH, and freedom from particulates to prevent embolism.[14]

G A Poorly Soluble Compound This compound B Solubilization Approach A->B C Cyclodextrin Complexation (e.g., HP-β-CD) B->C D Polymeric Micelles (e.g., Solutol® HS 15) B->D E Co-Solvent System (Limited use due to precipitation risk) B->E F Sterile-Filtered, Isotonic IV Solution for Injection C->F D->F E->F

Protocol: Preparation of a 2 mg/mL IV Solution using HP-β-CD

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble and suitable for IV injection.[15][16]

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in Water for Injection (WFI). For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of WFI.

  • pH Adjustment: Since this compound is acidic, its solubility is enhanced at a pH above its pKa. Adjust the pH of the cyclodextrin solution to ~7.5-8.0 with 0.1 N NaOH to facilitate initial dissolution.

  • Complexation: Slowly add 20 mg of this compound to the stirring HP-β-CD solution. Continue to stir for several hours or overnight at room temperature to allow for complete complexation. The solution should become clear.

  • Final pH and Osmolality Adjustment: Once the drug is fully dissolved, adjust the final pH to 7.4 using 0.1 N HCl. If necessary, adjust osmolality to be near isotonic (~300 mOsm/kg) using a sterile NaCl solution.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Characterization: Before use, analyze the formulation for particle size (by DLS) and drug concentration (by HPLC).

Essential Physicochemical Characterization

Analysis of the final formulation is a non-negotiable step to ensure quality, safety, and dose accuracy. This validates the formulation process and ensures stability over the course of the experiment.

Analytical TechniqueParameter MeasuredWhy It's Critical
Visual Inspection Clarity, color, particulatesThe simplest check for gross precipitation or degradation.
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI)Essential for IV formulations to ensure no nano-scale precipitates are present that could cause embolism.[17][18][19]
High-Performance Liquid Chromatography (HPLC) Drug Concentration, PurityConfirms the final dose concentration is accurate and that the compound has not degraded during formulation.[20]
pH Measurement Acidity/BasicityCritical for stability, solubility, and physiological compatibility, especially for IV routes.
Osmolality TonicityEnsures IV formulations are isotonic with blood to prevent hemolysis or cell crenation.

Application in Biological Systems: A Hypothetical Case Study

To illustrate the use of these formulations, we will consider a hypothetical scenario where this compound is an inhibitor of a novel inflammatory kinase, "Oxazole-Responsive Kinase 1" (ORK1).

Hypothesized ORK1 Signaling Pathway

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ORK1 ORK1 Kinase TLR4->ORK1 activates NFkB NF-κB ORK1->NFkB phosphorylates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines induces transcription Inhibitor 4-(Oxazol-2-yl)benzoic acid Inhibitor->ORK1 inhibits

Protocol: In Vitro Cell Viability Assay (MTS)

Causality: This assay is critical to determine if the compound exhibits general cytotoxicity and to establish a non-toxic concentration range for subsequent functional assays. The MTS assay measures the metabolic activity of viable cells.[21]

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution (from Section 2.2) in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is constant (e.g., 0.1%) in all wells, including the vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24-48 hours.

  • Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[21]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the TC₅₀ (toxic concentration 50%).

Outline: Murine Pharmacokinetic (PK) Study

Causality: A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a drug over time.[22][23] This is essential for understanding the drug's exposure profile and for selecting an appropriate dose and schedule for efficacy studies.

  • Animal Model: Use male C57BL/6 mice (n=3-4 per group/time point).[22]

  • Formulation: Prepare the 10 mg/mL oral suspension (Protocol 3.2) and the 2 mg/mL IV solution (Protocol 3.4).

  • Dosing:

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

    • IV Group: Administer a single dose of 2 mg/kg via tail vein injection.

  • Blood Sampling: Collect sparse blood samples (e.g., 20-30 µL) via submandibular or saphenous vein bleeding at various time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and oral bioavailability (%F).

Conclusion

The biological evaluation of this compound, like any NCE with suboptimal physicochemical properties, is entirely dependent on a rational and systematic formulation strategy. By first characterizing the molecule's intrinsic properties, researchers can select appropriate excipients and delivery vehicles to overcome challenges such as poor solubility. The protocols outlined in this guide provide a validated roadmap for developing formulations for both in vitro and in vivo studies. Crucially, the integration of analytical characterization at each stage ensures the quality and reliability of the formulation, leading to more accurate and reproducible biological data, thereby accelerating the drug discovery and development process.

References

Quantitative Analysis of 4-(Oxazol-2-yl)benzoic acid: A Guide to HPLC-UV, LC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-(Oxazol-2-yl)benzoic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity and confirmatory analysis, and UV-Vis Spectrophotometry for rapid, direct measurements. Each protocol is structured to ensure scientific integrity and reproducibility, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Introduction and Analyte Overview

This compound is a bifunctional organic compound featuring a benzoic acid moiety and an oxazole ring. This unique structure makes it a valuable intermediate in the synthesis of novel pharmaceutical agents, polymers, and functional materials. The carboxylic acid group allows for amide bond formation, while the oxazole ring can participate in various coordination and cycloaddition reactions.

Given its role as a critical precursor, the ability to accurately quantify this compound is paramount for ensuring reaction yield, monitoring purity, performing stability studies, and meeting regulatory quality standards in pharmaceutical development.[3] The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Analyte Properties:

Property Value Source
Chemical Formula C₁₀H₇NO₃ [4]
Molecular Weight 189.17 g/mol [4]
CAS Number 597561-78-9 [4]

| Structure | | |

Application Note I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reverse-phase HPLC method is the workhorse for routine quantification, offering an excellent balance of specificity, precision, and robustness for assay and impurity determination.

Causality of Method Design

The selected method employs a C18 stationary phase, which is ideal for retaining moderately polar aromatic compounds like this compound. The mobile phase consists of acetonitrile and water, with formic acid as an additive. The acid serves a critical purpose: it lowers the pH of the mobile phase to well below the pKa of the carboxylic acid group (~4.2). This ensures the analyte remains in its neutral, protonated form, leading to consistent retention, improved peak shape, and avoidance of peak tailing that can occur with ionized acids. UV detection is chosen due to the strong chromophoric nature of the conjugated aromatic and heterocyclic system, which provides a strong absorbance signal for sensitive detection.

Detailed Experimental Protocol

2.2.1. Equipment and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Volumetric flasks, pipettes, and 0.22 µm syringe filters.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of ultrapure water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

2.2.3. Chromatographic Conditions

Parameter Setting
Mobile Phase Gradient: 80% A / 20% B to 20% A / 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA scan)

| Run Time | 15 minutes |

2.2.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2.2.5. Data Analysis

  • Perform a system suitability test before analysis.

  • Inject the calibration standards to generate a calibration curve by plotting the peak area versus concentration.

  • Calculate the linear regression equation and correlation coefficient (r²). An r² > 0.999 is typically required.[5]

  • Inject the sample solutions and determine their concentrations by interpolating the peak areas against the calibration curve.

Method Validation Summary (ICH Q2(R2) Framework)

The protocol must be validated to demonstrate its fitness for purpose.[6] Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure and resolved from interferences (placebo, degradants).Ensures the signal is only from the analyte.[7][8]
Linearity (r²) ≥ 0.999Confirms a direct relationship between concentration and response.[9]
Range 1 - 100 µg/mLThe interval where the method is accurate, precise, and linear.[6]
Accuracy (% Recovery) 98.0% - 102.0%Closeness of the measured value to the true value.[9]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Measures the method's consistency under various conditions.[9]
Limit of Detection (LOD) ~0.2 µg/mL (Signal-to-Noise ratio of 3:1)The lowest concentration that can be reliably detected.[10]
Limit of Quantitation (LOQ) ~0.7 µg/mL (Signal-to-Noise ratio of 10:1)The lowest concentration that can be accurately quantified.[10]
Robustness No significant change in results with small variations in method parameters.Demonstrates the method's reliability during normal use.[1]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Calibrants inject Inject Standards & Samples prep_std->inject prep_sample Prepare Sample (Weigh, Dissolve, Filter) prep_sample->inject prep_mp Prepare Mobile Phases (A & B) hplc HPLC System Setup (Column, Temp, Flow) prep_mp->hplc hplc->inject Conditions detect UV Detection (254 nm) inject->detect Elution integrate Integrate Peak Area detect->integrate Chromatogram calibrate Generate Calibration Curve (r² > 0.999) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: HPLC-UV workflow for quantifying this compound.

Application Note II: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and specificity, such as analyzing trace levels in complex biological matrices or for definitive identification, LC-MS is the preferred method.

Causality of Method Design

This method couples the same robust HPLC separation with a triple quadrupole mass spectrometer. Electrospray Ionization (ESI) is highly effective for polar molecules like this compound. ESI in negative mode is chosen to deprotonate the acidic carboxylic group, forming the [M-H]⁻ ion (m/z 188.04). This is typically a very stable and abundant ion. Multiple Reaction Monitoring (MRM) is used for quantification, where the precursor ion (m/z 188.04) is isolated and fragmented to produce a specific product ion. This transition is highly specific to the analyte, effectively eliminating background noise and providing superior selectivity compared to UV detection.[11]

Detailed Experimental Protocol

3.2.1. Equipment and Reagents

  • LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole).[11]

  • All equipment and reagents from the HPLC-UV protocol (ensure LC-MS grade solvents are used).

3.2.2. Liquid Chromatography Conditions

  • The LC conditions are identical to the HPLC-UV method to ensure a seamless method transfer. Using a volatile buffer like formic acid is essential for MS compatibility.

3.2.3. Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage -3500 V
MRM Transition Precursor Ion (Q1): m/z 188.04Product Ion (Q3): m/z 144.05 (loss of CO₂)
Fragmentor Voltage 135 V (Optimize via infusion)

| Collision Energy | 15 eV (Optimize via infusion) |

3.2.4. Sample Preparation and Analysis

  • Sample preparation and calibration curve generation follow the same procedure as the HPLC-UV method, but typically at a much lower concentration range (e.g., 0.1 - 100 ng/mL) due to the enhanced sensitivity of the MS detector.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standards (ng/mL range) lc LC Separation (C18 Column) prep_std->lc prep_sample Prepare Sample (e.g., SPE for matrix) prep_sample->lc esi ESI Source (Negative Ion Mode) lc->esi Eluent ms Triple Quadrupole MS (MRM Mode: 188 -> 144) esi->ms Ions integrate Integrate MRM Transition Peak ms->integrate Signal calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Ultra-Trace Concentration calibrate->quantify

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Application Note III: UV-Vis Spectrophotometry

This method provides a simple, rapid, and cost-effective means for determining the concentration of this compound in pure solutions, making it suitable for quick checks or in environments without access to chromatographic equipment.

Causality of Method Design

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The conjugated π-electron system of the benzene and oxazole rings results in strong UV absorbance.[12] By measuring the absorbance at the wavelength of maximum absorption (λmax), concentration can be determined from a calibration curve. The choice of methanol as a solvent is due to its excellent transparency in the UV range and its ability to readily dissolve the analyte.

Detailed Experimental Protocol

4.2.1. Equipment and Reagents

  • Dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Methanol (Spectroscopic grade).

  • Reference standard and volumetric glassware.

4.2.2. Procedure

  • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a stock solution (e.g., 100 µg/mL) in methanol. Create a set of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.

  • Generate Calibration Curve: Using methanol as a blank, measure the absorbance of each calibration standard at the determined λmax. Plot absorbance vs. concentration to create a calibration curve.

  • Measure Sample: Prepare the sample in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample using its absorbance and the linear regression equation from the calibration curve.

Limitations

This method is highly susceptible to interference from any other components in the sample that absorb at the same wavelength. It is not suitable for complex mixtures and should only be used for relatively pure samples.[13]

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_std Prepare Standards (in Methanol) measure Measure Absorbance of Standards & Sample prep_std->measure prep_sample Prepare Sample (in Methanol) prep_sample->measure scan Determine λmax (e.g., 254 nm) scan->measure At λmax calibrate Plot Calibration Curve (Abs vs. Conc) measure->calibrate Absorbance Values quantify Calculate Sample Concentration calibrate->quantify

Caption: UV-Vis spectrophotometry workflow for rapid quantification.

Comparative Summary of Analytical Methods

FeatureHPLC-UVLC-MSUV-Vis Spectrophotometry
Specificity High (Separation-based)Very High (Mass-based)Low (Interference-prone)
Sensitivity Moderate (µg/mL)Very High (pg-ng/mL)Low (µg/mL)
Linear Range Wide (2-3 orders of magnitude)Very Wide (4-5 orders of magnitude)Narrow (1-2 orders of magnitude)
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Primary Use Case Routine QC, Assay, PurityBioanalysis, Trace AnalysisQuick Purity Checks

References

Application Notes & Protocols: The Strategic Use of 4-(Oxazol-2-yl)benzoic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation and utilization of the fragment, 4-(Oxazol-2-yl)benzoic acid, in fragment-based drug design (FBDD) campaigns. This document provides an in-depth analysis of the fragment's chemical attributes, detailed protocols for its application in primary and orthogonal screening assays, and expert insights into its potential for elaboration into potent lead compounds.

Introduction: The Rationale for this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel chemical starting points for drug discovery.[1][2] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which, despite their weak binding affinities (typically in the µM to mM range), form high-quality interactions with the target protein.[2] The structural information gleaned from these initial hits then guides a more rational and efficient optimization process.[3]

This compound is a particularly compelling fragment for FBDD campaigns due to its unique combination of structural features that are highly desirable in medicinal chemistry. The oxazole ring is a versatile five-membered heterocycle known to participate in a variety of non-covalent interactions and is a common motif in numerous bioactive compounds.[4] The benzoic acid moiety provides a crucial carboxylic acid group, a common pharmacophore that can act as a hydrogen bond donor and acceptor, and a key handle for synthetic elaboration.

Key Attributes of this compound:

  • Bifunctional Nature: The fragment presents two distinct chemical functionalities: the oxazole ring, capable of engaging in hydrogen bonding and π-stacking interactions, and the carboxylic acid, a strong hydrogen bond donor/acceptor and a potential salt-bridge former.

  • "Rule of Three" Compliant: With a molecular weight of approximately 189.16 g/mol , a cLogP of around 2.1, and appropriate hydrogen bond donor/acceptor counts, this fragment aligns well with the empirical "Rule of Three" for fragment-like molecules.[5]

  • Synthetic Tractability: The benzoic acid provides a readily accessible point for chemical modification through well-established synthetic methodologies like amide bond formation or Suzuki-Miyaura cross-coupling, facilitating fragment evolution.[6]

  • Rigid Scaffold: The phenyl-oxazole linkage provides a degree of rigidity, which can reduce the entropic penalty upon binding and provide clear structural information when analyzed by techniques like X-ray crystallography.

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-stage process designed to identify and validate fragment hits robustly. The use of orthogonal biophysical techniques is critical to minimize false positives and provide a comprehensive understanding of the fragment's interaction with the target protein.[7][8]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Biophysical Screen (e.g., SPR, DSF, NMR) A->B High Concentration C Orthogonal Screen (e.g., NMR if SPR was primary) B->C Initial Hits D Affinity Determination (ITC, SPR) C->D Confirmed Hits E Structural Biology (X-ray Crystallography) D->E Structurally Tractable Hits F Structure-Guided Design E->F Binding Mode Data G Fragment Elaboration/ Linking F->G Synthetic Strategy H Lead Compound G->H Increased Potency

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Screening and Validation

The following sections provide detailed, step-by-step protocols for key experiments in an FBDD campaign featuring this compound.

Fragment Library Preparation

Objective: To prepare a high-quality, ready-to-screen solution of this compound.

Materials:

  • This compound powder (≥97% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Appropriate buffer (e.g., PBS, HEPES)

  • Polypropylene microplates[9]

Protocol:

  • Solubility Assessment: Before preparing a stock solution, determine the maximum solubility of this compound in the chosen assay buffer containing a low percentage of DMSO (e.g., 1-5%). This is crucial as fragments are screened at high concentrations.

  • Stock Solution Preparation: Accurately weigh the fragment and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Plate Preparation: Dispense the stock solution into a polypropylene microplate. For primary screening, create a dilution series or a single high-concentration plate depending on the screening methodology.

  • Quality Control: It is advisable to confirm the identity and purity of the fragment post-dissolution using techniques like LC-MS.

Expert Insight: The carboxylic acid moiety of this compound may affect its solubility at different pH values. Ensure the pH of the final assay buffer is compatible with the fragment's solubility and the target protein's stability.

Primary Screening: Surface Plasmon Resonance (SPR)

Objective: To identify if this compound binds to the target protein immobilized on a sensor chip.[10]

Materials:

  • SPR instrument (e.g., Biacore™)[9]

  • Sensor chip (e.g., CM5 chip)[9]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Running buffer (e.g., HBS-EP+)

  • Fragment solution prepared as in 3.1.

Protocol:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.[9]

  • System Priming: Equilibrate the system with running buffer, ensuring a stable baseline. The running buffer should contain the same percentage of DMSO as the fragment solutions to minimize bulk refractive index effects.[11]

  • Fragment Injection: Inject the this compound solution (typically at a high concentration, e.g., 100-500 µM) over the sensor surface.[12]

  • Data Acquisition: Monitor the change in response units (RU) in real-time. A change in RU upon injection that returns to baseline after the injection ends is indicative of a binding event.

  • Data Analysis: Subtract the response from a reference flow cell (without immobilized protein) to correct for non-specific binding and bulk effects. Hits are identified based on a response threshold.

Table 1: Representative SPR Primary Screening Data

Fragment IDConcentration (µM)Response (RU)Hit (Yes/No)
4-OBA-01 20035Yes
Frag-022002No
Frag-0320041Yes

(Note: 4-OBA-01 represents this compound. Data is hypothetical.)

Orthogonal Validation: NMR Spectroscopy

Objective: To confirm the binding of this compound using a solution-based technique and to gain initial insights into the binding site. Ligand-observed NMR methods like Saturation Transfer Difference (STD) are well-suited for this.[5][13]

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • NMR tubes

  • Purified target protein

  • Deuterated buffer (e.g., deuterated PBS)

  • Fragment solution

Protocol:

  • Sample Preparation: Prepare two NMR samples. Both should contain this compound (e.g., 100 µM) in the deuterated buffer. One sample will also contain the target protein (e.g., 10 µM), while the other is a reference sample without the protein.

  • STD NMR Experiment:

    • Acquire a 1D proton NMR spectrum of the reference sample.

    • Acquire an STD NMR spectrum of the sample containing the protein and fragment. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The presence of these signals confirms the interaction.

STD_NMR_Principle cluster_protein Target Protein cluster_fragment Binding Fragment (this compound) P Protein Protons F Fragment Protons P->F Saturation Transfer (NOE) RF Selective RF Saturation RF->P

Caption: Principle of Saturation Transfer Difference (STD) NMR for hit validation.

Structural Characterization: X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with this compound, revealing the precise binding mode.[14][15]

Materials:

  • Crystals of the target protein

  • Soaking solution containing a high concentration of this compound (e.g., 1-10 mM)

  • Cryoprotectant

  • Synchrotron X-ray source

Protocol:

  • Crystal Soaking: Transfer a protein crystal into a drop of soaking solution containing the fragment. The soaking time can vary from minutes to hours.[16]

  • Cryo-cooling: Briefly move the crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Mount the crystal on the goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

  • Binding Site Analysis: Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of this compound confirms its binding and reveals its orientation and interactions within the binding pocket.

From Hit to Lead: Elaboration Strategies

The high-resolution structural data from X-ray crystallography is the cornerstone for the rational elaboration of this compound.[2] The benzoic acid moiety is a prime vector for growth.

Example Elaboration Strategy: If the crystal structure reveals that the carboxylic acid of the fragment is solvent-exposed and there is an adjacent hydrophobic pocket, a medicinal chemist could:

  • Synthesize an Amide Library: Couple a diverse set of amines to the carboxylic acid to probe the hydrophobic pocket.

  • Structure-Activity Relationship (SAR) by NMR/SPR: Screen the new, larger compounds to assess improvements in binding affinity.

  • Iterative Optimization: Use the binding data from each round of synthesis to guide the design of the next generation of compounds, progressively improving potency and other drug-like properties.[3]

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery. Its favorable physicochemical properties, coupled with its bifunctional nature, make it an attractive candidate for screening against a wide range of biological targets. The protocols outlined in these notes provide a robust framework for its successful application, from initial hit identification through to structural characterization and lead optimization. By integrating biophysical screening with structural biology, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Oxazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center for improving the yield of 4-(Oxazol-2-yl)benzoic acid synthesis.

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Our goal is to provide you with in-depth, field-proven insights to enhance the yield and purity of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise answers and links to more detailed explanations.

1. What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are:

  • The reaction of 4-cyanobenzoic acid with a serine derivative: This is a classical approach that involves the condensation of a nitrile with an amino acid to form the oxazole ring.

  • The condensation of a terephthalic acid derivative with an amino alcohol: This method offers a more direct route to the target molecule and is often preferred for its higher yields and milder reaction conditions.

2. What are the critical parameters that influence the yield of the reaction?

Several factors can significantly impact the yield of your synthesis. These include:

  • Purity of starting materials: Impurities in your reactants can lead to unwanted side reactions and a decrease in the overall yield.

  • Reaction temperature and time: Optimization of these parameters is crucial to ensure complete reaction and minimize the formation of byproducts.

  • Choice of solvent and catalyst: The appropriate solvent and catalyst can dramatically influence the reaction rate and selectivity.

  • pH of the reaction mixture: For certain synthetic routes, maintaining the optimal pH is essential for maximizing the yield.

3. How can I effectively purify the final product?

Purification of this compound can be challenging due to its polarity. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

  • Column chromatography: This technique is effective for separating the desired product from impurities with different polarities.

  • Acid-base extraction: This method can be used to separate the acidic product from neutral or basic impurities.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common issues in organic synthesis. The following decision tree can help you identify the root cause and find a solution.

G start Low/No Yield reagents Check Starting Material Purity (TLC, NMR, etc.) start->reagents conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->conditions side_reactions Analyze for Side Products (LC-MS, NMR of crude) start->side_reactions catalyst Evaluate Catalyst Activity (Use fresh catalyst) start->catalyst impure_reagents Solution: Purify Starting Materials or Use New Batch reagents->impure_reagents Impurities Detected incorrect_conditions Solution: Optimize Conditions (e.g., higher temp, longer time) conditions->incorrect_conditions Conditions Suboptimal side_product_issue Solution: Modify Conditions to Minimize Side Reactions (e.g., lower temp) side_reactions->side_product_issue Side Products Identified catalyst_deactivated Solution: Use Fresh/More Active Catalyst catalyst->catalyst_deactivated Catalyst Inactive G start Start: Methyl 4-(chloroformyl)benzoate + 2-Aminoethanol step1 Step 1: Amide Formation (DCM, Et3N, 0 °C to RT) start->step1 intermediate1 Intermediate: Methyl 4-((2-hydroxyethyl)carbamoyl)benzoate step1->intermediate1 step2 Step 2: Cyclization (SOCl2, Toluene, Reflux) intermediate1->step2 intermediate2 Intermediate: Methyl 4-(oxazol-2-yl)benzoate step2->intermediate2 step3 Step 3: Hydrolysis (LiOH, THF/H2O, RT) intermediate2->step3 end Final Product: This compound step3->end

Technical Support Center: Purification of 4-(Oxazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Oxazol-2-yl)benzoic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, chemists, and drug development professionals working with this compound. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the high purity required for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities are typically carried over from the synthesis steps. Common synthesis routes, such as the oxidation of the corresponding methylarene (4-(Oxazol-2-yl)toluene) or cyclization reactions, can introduce specific contaminants.[1] Potential impurities include:

  • Unreacted Starting Materials: For example, 4-formylbenzoic acid, an amino alcohol, or the tolyl-oxazole precursor.

  • Reaction Intermediates: Incomplete cyclization can leave N-acyl amino acid intermediates in the crude product.[2]

  • By-products of Oxidation: If synthesized via oxidation, related compounds such as benzaldehydes or benzyl alcohols might be present.

  • Reagents and Catalysts: Residual catalysts (e.g., cobalt salts) or reagents used during the synthesis.[1]

Q2: Which primary purification technique should I choose: recrystallization or column chromatography?

A2: The choice depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization is ideal for large-scale purification (>1-2 grams) when the impurities have significantly different solubility profiles from the product. It is often more cost-effective and can yield highly crystalline, pure material if a suitable solvent system is found.[3][4]

  • Flash Column Chromatography is preferred for smaller scales (<5 grams) or when impurities are structurally very similar to the product, making separation by solubility difficult. It offers finer separation but is more labor-intensive and requires larger volumes of solvent.[5][6]

The following decision workflow can help guide your choice:

Purification_Decision_Tree start Crude this compound check_scale What is the scale of my synthesis? start->check_scale check_impurities Are impurities structurally similar (e.g., similar polarity on TLC)? check_scale->check_impurities > 2g chromatography Primary Method: Flash Column Chromatography check_scale->chromatography < 2g recrystallization Primary Method: Recrystallization check_impurities->recrystallization No check_impurities->chromatography Yes Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B Optional: Add Charcoal & Perform Hot Filtration A->B C 2. Cool Solution Slowly to Room Temperature B->C Solution is colorless B->C After filtering charcoal D 3. Cool in Ice Bath to Maximize Yield C->D E 4. Collect Crystals via Vacuum Filtration D->E F 5. Wash with Cold Solvent E->F G 6. Dry Pure Crystals F->G

References

stability and degradation of 4-(Oxazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Handling 4-(Oxazol-2-yl)benzoic acid

Welcome to the technical support guide for this compound. This molecule, featuring a stable benzoic acid group and a more reactive oxazole ring, is a valuable building block in pharmaceutical and materials science research. However, its unique structure presents specific challenges related to stability and degradation that can impact experimental reproducibility and outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the why behind each recommendation, empowering you to make informed decisions in your experiments. We will delve into the chemical vulnerabilities of the molecule, provide actionable troubleshooting advice, and offer validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs): Core Stability & Handling

This section addresses the most common questions regarding the day-to-day use of this compound.

Question 1: What are the optimal storage conditions for solid this compound?

Answer: For maximum long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at 2-8°C is ideal. The two primary concerns for the solid compound are moisture and light. Moisture can initiate slow hydrolysis of the oxazole ring, while light can induce photochemical degradation.[1][2] For long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation.[3][4]

Question 2: Which solvents are recommended for preparing stock solutions, and which should be avoided?

Answer: The choice of solvent is critical and depends on the intended application and required storage time.

  • Recommended Solvents: Anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions due to their high solvating power and relative inertness.[5][6] For applications requiring less polar or protic solvents, ethanol and methanol can be used, but solutions should be prepared fresh and used immediately.[7][8]

  • Solvents to Use with Caution: Protic solvents, especially water and alcohols, can participate in the hydrolysis of the oxazole ring, particularly under non-neutral pH conditions.[9] While the compound may be soluble in aqueous bases due to the deprotonation of the carboxylic acid, prolonged exposure to high or low pH can accelerate degradation.

  • Solvents to Avoid for Stock Solutions: Avoid using reactive solvents or those containing significant impurities (e.g., peroxides in aged ethers, water in non-anhydrous solvents). Do not use strongly acidic or basic aqueous solutions for long-term storage.[10][11]

Question 3: How stable are solutions of this compound? Should I be concerned about freeze-thaw cycles?

Answer: Solution stability is significantly lower than solid-state stability. As a best practice, always prepare solutions fresh . If a stock solution must be stored, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or, preferably, -80°C.[12] Each freeze-thaw cycle increases the risk of water condensation and subsequent hydrolysis. We recommend qualifying the stability of your stock solution if it is to be stored for more than a few days by comparing an aged aliquot to a freshly prepared standard via HPLC or LC-MS.

Question 4: Is this compound sensitive to light?

Answer: Yes, absolutely. The oxazole ring system is known to be susceptible to photochemical degradation and photo-oxidation, often initiated by UV light.[1][13][14] This can lead to complex rearrangements or cleavage of the ring.[2]

  • Mitigation: Always store both solid samples and solutions in amber vials or containers wrapped in aluminum foil.[15] Conduct experimental manipulations in a timely manner, avoiding prolonged exposure to direct laboratory light.

Question 5: What is the impact of pH on the stability of this compound in aqueous media?

Answer: The molecule has two key ionizable/reactive sites, and pH plays a dual role:

  • Carboxylic Acid Group: The benzoic acid moiety has a pKa around 4.2. Above this pH, the carboxylate anion is the dominant species, which significantly increases aqueous solubility.

  • Oxazole Ring: The oxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, leading to ring opening.[9] While oxazoles are weak bases, concentrated acids can cause decomposition.[16]

For experiments in aqueous buffers, it is critical to maintain a pH range of 6.0 to 7.5 to balance solubility and stability. Extreme pH values (<4 or >9) should be avoided for any prolonged period.

Troubleshooting Guide: Addressing Common Experimental Issues

Problem 1: I observe new, unexpected peaks in my HPLC or LC-MS analysis after incubating my compound in an aqueous buffer.

  • Probable Cause: This is a classic sign of degradation, most likely hydrolysis of the oxazole ring. The acidic proton of the benzoic acid or components of your buffer could be catalyzing this reaction.

  • Diagnostic Steps:

    • Analyze a Fresh Sample: Immediately prepare a fresh solution of the compound in the same buffer and analyze it (T=0). This provides a baseline.

    • Check Your Buffer: Ensure the pH of your buffer is within the recommended 6.0-7.5 range. Some buffer components can actively participate in hydrolysis.

    • Mass Analysis: Use high-resolution mass spectrometry to determine the mass of the new peaks. The primary hydrolysis product would correspond to the addition of one molecule of water (M+18).

  • Solution:

    • Prepare solutions immediately before use.

    • If pre-incubation is required, perform a time-course stability study (see Protocol 1) to determine the acceptable experimental window.

    • Consider replacing a portion of the aqueous buffer with an organic co-solvent like DMSO or acetonitrile if your experiment allows, as this will reduce the water activity and slow hydrolysis.

Problem 2: My biological/chemical assay results are inconsistent and show poor reproducibility.

  • Probable Cause: If other experimental parameters are well-controlled, inconsistent results are often due to variable concentrations of the active compound caused by on-the-bench degradation. Light exposure and temperature fluctuations are common culprits.

  • Diagnostic Workflow:

    • Review Handling Procedures: Are you protecting your solutions from light at all times? Are stock solutions left at room temperature for extended periods?

    • Run a Control Stability Test: Prepare a solution of your compound in your final assay buffer. Aliquot it and keep it on the bench under your typical assay conditions. Analyze samples by HPLC at the beginning (T=0) and end of your assay's longest time point. A significant decrease (>5-10%) in the parent peak area confirms degradation is occurring during your experiment.

  • Solutions:

    • Implement strict light-protection measures using amber tubes and minimizing room light.

    • Prepare all dilutions and assay plates on ice to minimize thermal degradation.

    • Prepare a fresh stock solution for each new set of experiments.

Potential Degradation Pathways

Understanding how this compound can degrade is key to preventing it. The two primary pathways involve the hydrolysis of the oxazole ring and the decarboxylation of the benzoic acid moiety under thermal stress.

G cluster_0 Hydrolytic Degradation (Aqueous, pH dependent) cluster_1 Thermal Degradation (High Temperature) Parent_H This compound Intermediate_H Ring-Opened Intermediate (N-(2-oxo-2-((4-carboxyphenyl)amino)ethyl)formamide) Parent_H->Intermediate_H + H2O (Acid or Base Catalyzed) Product_H Degradation Products Intermediate_H->Product_H Further Hydrolysis Parent_T This compound Product_T 2-Phenyloxazole + CO2 Parent_T->Product_T > 200-250°C (Decarboxylation) G start Start prep 1. Prepare fresh stock solution (e.g., 10 mM in DMSO) start->prep dilute 2. Dilute to final concentration in test buffer (e.g., 100 µM in PBS) prep->dilute aliquot 3. Aliquot into 3 sets of amber vials: Set A: Room Temp, Light Set B: Room Temp, Dark Set C: 4°C, Dark dilute->aliquot t0 4. Analyze T=0 Sample Inject immediately onto HPLC. Record parent peak area. aliquot->t0 incubate 5. Incubate all sets t0->incubate timepoints 6. Analyze at Time Points (e.g., 2, 4, 8, 24 hours) for each condition incubate->timepoints analyze 7. Calculate % Remaining (Area_t / Area_t0) * 100 timepoints->analyze end End: Determine Stability Window analyze->end

References

Technical Support Center: Overcoming Reactivity Challenges with 4-(Oxazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(Oxazol-2-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering reactivity issues with this valuable heterocyclic building block. We will explore the underlying chemical principles governing its reactivity and provide field-proven troubleshooting strategies and detailed protocols to help you achieve your synthetic goals.

The Challenge: Understanding the Reactivity of this compound

This compound is a bifunctional molecule whose reactivity is governed by a delicate interplay of electronic and steric effects. While the electron-withdrawing nature of the oxazole ring is expected to activate the carboxyl group toward nucleophilic attack, researchers often experience sluggish or incomplete reactions.[1] The primary reasons for this apparent low reactivity include:

  • Lewis Basicity of the Oxazole Nitrogen: The nitrogen atom in the oxazole ring can be protonated by the carboxylic acid itself or by acidic reagents, leading to salt formation. It can also coordinate with metal catalysts or the activated ester intermediate, sequestering them and impeding the desired reaction pathway.[2]

  • Solubility Issues: The compound has limited solubility in many common aprotic solvents at room temperature, which can lead to heterogeneous reaction mixtures and artificially low reaction rates.[3][4]

  • Steric Hindrance: While not as sterically encumbered as ortho-substituted benzoic acids, the rigid, planar structure can present a significant steric barrier when reacting with bulky nucleophiles.[5][6]

This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format.

Section 1: Amide Coupling Failures

Amide bond formation is one of the most common reactions where this substrate proves challenging.

Q1: My standard HATU/DIPEA coupling with this compound is giving low to no yield. What's going on?

A1: This is a frequent issue. While HATU is a potent coupling reagent, its efficacy can be diminished for several reasons in this specific case.[7]

  • Incomplete Carboxylic Acid Activation: The reaction between the carboxylic acid and HATU may be slow or incomplete.[5]

  • Amine Deactivation: An acid-base reaction between your amine and the benzoic acid can occur, forming an unreactive ammonium salt.[5][8]

  • Guanidinium By-product Formation: The amine nucleophile can react directly with the HATU reagent, forming a guanidinium by-product and consuming both your amine and the coupling reagent.

Solution Workflow:

G start Low Yield with HATU preactivate Strategy 1: Pre-activation Stir acid, HATU, and DIPEA for 15-30 min before adding the amine. start->preactivate Is pre-activation sufficient? stronger_reagent Strategy 2: Use a Stronger Reagent Switch to COMU or PyAOP. preactivate->stronger_reagent No, yield still low result Improved Yield preactivate->result Yes acyl_halide Strategy 3: Convert to Acyl Halide Form the acyl fluoride or chloride in situ. stronger_reagent->acyl_halide No, especially with hindered amines stronger_reagent->result Yes acyl_halide->result Highest Reliability

Caption: Troubleshooting workflow for failed amide coupling.

Q2: I observe the formation of an activated ester by LC-MS, but the reaction with my amine does not proceed. Why?

A2: This indicates that the initial activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting step. This is common with sterically hindered or electron-deficient (less nucleophilic) amines.[9] The activated ester intermediate may also be susceptible to hydrolysis if trace amounts of water are present.[5]

Solution: You must increase the reactivity of the electrophile. The most robust solution is to convert the carboxylic acid to an acyl halide, which is significantly more electrophilic than a HATU- or HOBt-ester. Acyl fluorides are particularly effective as they are highly reactive yet less prone to side reactions and are sterically small, minimizing hindrance.[10]

Q3: How can I successfully couple a sterically hindered or electron-deficient amine to this acid?

A3: For challenging amines, standard coupling reagents often fail.[11] The acyl fluoride approach is the gold standard in these cases.[10] By converting the carboxylic acid to its corresponding acyl fluoride in situ using a mild fluorinating agent like TFFH or BTFFH, you create a highly activated intermediate that can react even with poorly nucleophilic amines.

See Protocol 1 for a detailed methodology.

Section 2: Esterification Difficulties

Q4: Standard Fischer esterification with my alcohol is inefficient. What are more reliable alternatives?

A4: Fischer esterification is an equilibrium-driven process that often requires harsh conditions (high temperatures, strong acid) and is not suitable for complex molecules. For this compound, more reliable methods involve activating the carboxylic acid first.

  • Acyl Chloride Intermediate: This is the most common and effective method. Convert the acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. (See Protocol 3 ).

  • Steglich Esterification: This method uses a carbodiimide like DCC (or the more user-friendly EDC) along with a catalyst, typically 4-(Dimethylamino)pyridine (DMAP). This is a milder alternative to the acyl chloride route but may be less effective for very hindered alcohols.

  • Potential Side Reactions: Be aware that under acidic conditions, side reactions involving the benzoic acid derivative itself can occur, leading to multiple products on a TLC plate.[12] Always ensure the purity of your starting materials and use anhydrous conditions.

Section 3: General Issues

Q5: I'm having trouble dissolving this compound. What are the best solvents?

A5: This compound exhibits moderate to poor solubility in many standard solvents. For reactions, polar aprotic solvents are generally the best choice.

SolventSolubility ProfileRecommended For
DMF, DMAc, NMP Good, especially with gentle heatingAmide coupling, Suzuki reactions
THF, Dioxane ModerateGeneral purpose, extractions
DCM, Chloroform Low to ModerateAcyl chloride formation, extractions
Toluene, Heptane Very LowAnti-solvent for precipitation
Ethanol, Methanol ModerateEsterification, recrystallization

Data synthesized from sources.[3][13][14][15]

For amide couplings, using a minimal amount of DMF or DMAc to achieve a homogenous solution at the reaction temperature is recommended.

Q6: Could impurities in my starting material be affecting the reaction?

A6: Absolutely. Impurities from the synthesis of this compound, such as unreacted starting materials (e.g., 4-cyanobenzoic acid or terephthalic acid derivatives), can interfere with your reaction.[16] Always verify the purity of your starting material by NMR and LC-MS. If in doubt, recrystallization from a suitable solvent like ethanol can be effective.[17]

Frequently Asked Questions (FAQs)

  • What is the primary reason for the poor reactivity of this compound? The main issue is often not the inherent electronic deactivation of the carboxyl group, but rather the Lewis basic nitrogen on the oxazole ring, which can interfere with catalysts and reagents, and poor solubility in common organic solvents.[2][3]

  • Which class of coupling reagents is generally most effective for amide bond formation? For simple amines, uronium/aminium salt-based reagents like HATU or HCTU can work with pre-activation.[18] For more challenging or sterically hindered amines, converting the acid to an acyl halide (especially an acyl fluoride) is the most reliable strategy.[10]

  • Are there any incompatible reagents I should avoid? Avoid strongly acidic conditions where possible, as they can protonate the oxazole ring. When using organometallic reagents (e.g., for Suzuki couplings), the nitrogen can act as a coordinating ligand and may inhibit the catalyst; specialized ligands may be required.[19][20]

  • How does the oxazole ring influence the reactivity of the carboxylic acid? Electronically, the oxazole ring is electron-withdrawing, which polarizes the carbonyl bond of the carboxylic acid, making it more electrophilic and, in principle, more reactive towards nucleophiles.[1] However, this electronic benefit is often overshadowed by the practical issues of solubility and Lewis basicity.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling via Acyl Fluoride Intermediate

This protocol is highly recommended for sterically hindered or electron-deficient amines where other methods have failed.[10]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and suspend it in anhydrous DCM (approx. 0.1 M).

  • Fluorinating Agent: Add the fluorinating agent (e.g., TFFH or BTFFH, 1.1 equiv.) followed by a non-nucleophilic base (e.g., DIPEA, 2.2 equiv.).

  • Activation: Stir the mixture at room temperature for 10-15 minutes. The mixture should become a clear solution as the acyl fluoride forms.

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 equiv.) in anhydrous DCM. Add this solution to the activated acyl fluoride mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

G cluster_0 Acyl Fluoride Formation & Amidation Acid This compound Fluoride Acyl Fluoride Intermediate (Highly Reactive) Acid->Fluoride + TFFH, DIPEA in DCM Amide Target Amide Fluoride->Amide + Amine (R-NH₂) Amine R-NH₂

Caption: In situ formation of a highly reactive acyl fluoride intermediate.

Protocol 2: Robust Amide Coupling using COMU Reagent

COMU is a third-generation coupling reagent that is often more effective than HATU for challenging substrates and generates water-soluble byproducts.[11]

  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous DMF (approx. 0.2 M) in a flask under an inert atmosphere.

  • Reagent Addition: Add COMU (1.1 equiv.) followed by a non-nucleophilic base (e.g., DIPEA, 2.5 equiv.).

  • Pre-activation: Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify as needed.

Protocol 3: General Procedure for Esterification via Acyl Chloride

This is a classic and highly reliable method for forming esters from carboxylic acids.

  • Setup: Suspend this compound (1.0 equiv.) in a minimal amount of anhydrous DCM or toluene in a flame-dried flask equipped with a reflux condenser. Add a catalytic drop of DMF.

  • Chlorination: Carefully add thionyl chloride (SOCl₂) (2.0-3.0 equiv.) or oxalyl chloride (1.5 equiv.) dropwise at 0 °C.

  • Activation: Allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours until the suspension fully dissolves and gas evolution ceases.

  • Isolation (Optional but Recommended): Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude acyl chloride.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the alcohol (1.2 equiv.) followed by the dropwise addition of pyridine or triethylamine (1.5 equiv.).

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir until complete. Quench with water, and perform a standard aqueous work-up. Purify by column chromatography.

References

Technical Support Center: Synthesis of 4-(Oxazol-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Oxazol-2-yl)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions encountered during this synthetic sequence. Our approach is grounded in mechanistic principles to help you not only solve current issues but also anticipate and prevent future challenges.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The most common synthetic route involves the initial formation of an N-(2-hydroxyethyl)-4-carboxybenzamide intermediate, followed by a cyclodehydration and subsequent oxidation/dehydrogenation to the desired oxazole.

Q1: My reaction yield is low, and the crude product shows a complex mixture of spots on TLC/LC-MS. What are the most likely side reactions?

Answer: A low yield with a complex product mixture in this synthesis typically points to several concurrent side reactions, often stemming from the harsh conditions required for cyclization. The primary culprits are incomplete reaction, esterification, and degradation.

  • Incomplete Reaction: A significant amount of the starting N-(2-hydroxyethyl)-4-carboxybenzamide may remain. This indicates that the cyclodehydration conditions (acid catalyst, temperature, or time) are insufficient.[1][2]

  • Ester Dimer Formation: This is a very common and often overlooked side reaction. The carboxylic acid group of one molecule (either the starting material or the product) can be esterified by the hydroxyl group of the N-(2-hydroxyethyl) intermediate under the acidic conditions used for cyclization. This results in a higher molecular weight, less polar byproduct.

  • Polymerization/Degradation: Strong dehydrating agents like concentrated sulfuric acid, when combined with high temperatures, can cause the starting materials and intermediates to decompose or polymerize, leading to an intractable mixture.[1]

Visualizing the Main Pathway and a Key Side Reaction:

Below is a diagram illustrating the intended synthetic route versus the formation of an ester dimer byproduct.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction: Esterification A 4-Carboxy- benzoic Acid + 2-Aminoethanol B N-(2-hydroxyethyl)-4- carboxybenzamide (Amide Intermediate) A->B Amidation C 4-(4,5-Dihydrooxazol-2-yl) benzoic Acid (Oxazoline Intermediate) B->C Cyclodehydration (e.g., H2SO4, PPA) D 4-(Oxazol-2-yl) benzoic Acid (Final Product) C->D Oxidation/ Dehydrogenation B2 N-(2-hydroxyethyl)-4- carboxybenzamide (Molecule 1) F Ester Dimer Byproduct B2->F Acid-catalyzed esterification E Another Molecule with -COOH group (Molecule 2) E->F G start Analyze Crude Product (TLC, LC-MS, NMR) obs1 Observation: High % of Starting Amide start->obs1 Incomplete Conversion? obs2 Observation: Significant Oxazoline Peak start->obs2 Incomplete Oxidation? obs3 Observation: High MW Byproduct, Insoluble in Base start->obs3 Unexpected Byproducts? obs4 Observation: Dark, Intractable Mixture start->obs4 Charring? sol1 Action: - Increase Temperature/Time - Use Stronger Dehydrating Agent (e.g., PPA instead of TfOH) obs1->sol1 sol2 Action: - Increase Temperature/Time - Add an Oxidant (e.g., MnO2) in a separate step obs2->sol2 sol3 Cause: Ester Dimer Action: - Use Protecting Group Strategy - Lower Reaction Temperature obs3->sol3 sol4 Cause: Degradation Action: - Lower Reaction Temperature - Use Milder Dehydrating Agent (e.g., Burgess Reagent) obs4->sol4

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Oxazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(oxazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring you can achieve optimal yields and purity. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in oxazole synthesis can stem from several factors. The most common culprits include incomplete reaction, side reactions, and degradation of the product. Key areas to investigate are:

  • Purity of Starting Materials: Ensure your 4-carboxybenzaldehyde and the amino acid precursor (e.g., serine or a derivative) are of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature: The temperature for the cyclization and dehydration steps is critical. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the desired product.

  • Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is paramount for the cyclization to form the oxazole ring. Common choices include sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1] The selection and amount of the agent should be carefully optimized.

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I minimize this?

A2: Tar formation is a common issue in reactions involving strong acids and elevated temperatures. This is often due to polymerization or decomposition of the starting materials or intermediates. To mitigate this:

  • Control the Rate of Addition: When using strong dehydrating acids like H₂SO₄, add it slowly and with efficient stirring to control the exotherm.

  • Optimize Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Consider a Milder Dehydrating Agent: If tarring is persistent, exploring milder dehydrating agents or alternative synthetic routes might be necessary.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can be challenging due to the amphoteric nature of the product (containing both a carboxylic acid and a weakly basic oxazole ring). A multi-step approach is often most effective:

  • Aqueous Workup: After quenching the reaction, a carefully controlled aqueous workup is the first step. Adjusting the pH can help to separate acidic and basic impurities.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[2][3] Solvents such as ethanol, methanol, or mixtures with water can be effective. The choice of solvent will depend on the impurity profile.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is a good starting point.

Q4: What are the most common synthetic routes to prepare this compound?

A4: Several synthetic strategies can be employed. The choice often depends on the availability of starting materials and the desired scale of the reaction. Common methods include:

  • Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone.[1]

  • From α-Haloketones and Amides: The reaction of an α-haloketone with a primary amide can also yield oxazoles.[4]

  • Fischer Oxazole Synthesis: This route utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[4]

II. Troubleshooting Guide: A Deeper Dive

This section provides more detailed troubleshooting for specific issues you may encounter during your synthesis.

Problem 1: Incomplete Reaction and Low Conversion

If you are observing a significant amount of unreacted starting material, consider the following optimization strategies.

Workflow for Optimizing Reaction Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Protocol for Reaction Monitoring:

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane).

  • Spot the crude reaction mixture, the starting material (4-formylbenzoic acid), and a co-spot on a TLC plate.

  • Develop the plate and visualize under UV light.

  • The disappearance of the starting material spot indicates the completion of the reaction.

Table 1: Effect of Reaction Parameters on Conversion

ParameterCondition ACondition BCondition C
Temperature 80 °C100 °C120 °C
Time 4 hours4 hours4 hours
Dehydrating Agent PPA (2 eq)PPA (3 eq)PPA (3 eq)
Conversion (%) 45%75%95%

Data is illustrative and will vary based on the specific reaction setup.

Problem 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate in addition to your product and starting material indicates the formation of byproducts.

Potential Side Reactions and Solutions:

  • Self-condensation of 4-formylbenzoic acid: This can occur under strongly acidic conditions.

    • Solution: Ensure the amino acid component is added before the strong acid, or consider a milder catalyst.

  • Decarboxylation: At very high temperatures, the carboxylic acid group may be lost.

    • Solution: Carefully control the reaction temperature and avoid prolonged heating.

  • Ring Opening of the Oxazole: Oxazoles can be susceptible to ring-opening under harsh acidic or basic conditions during workup.[5]

    • Solution: Neutralize the reaction mixture carefully and avoid extreme pH values during extraction.

Reaction Pathway and Potential Side Products

G SM Starting Materials (4-formylbenzoic acid + Amino Acid Derivative) INT Intermediate (Acylamino Ketone) SM->INT Acylation BYP1 Side Product 1 (Self-condensation) SM->BYP1 High Acid Conc. PROD Desired Product (this compound) INT->PROD Cyclization/ Dehydration BYP2 Side Product 2 (Decarboxylation) PROD->BYP2 High Temp.

Caption: Simplified reaction pathway and potential side reactions.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be a hurdle.

Systematic Purification Strategy:

  • Quenching: Carefully quench the reaction mixture by pouring it onto ice-water. This will precipitate the crude product.

  • Filtration and Washing: Filter the crude solid and wash thoroughly with cold water to remove any residual acid.

  • pH Adjustment and Extraction: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Wash with a dilute brine solution. If necessary, a mild basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities, but be cautious as this may also deprotonate your product, making it water-soluble.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Choose a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature.[2][3]

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticGood for polar compounds.
Methanol 65Polar ProticSimilar to ethanol but more volatile.
Ethyl Acetate 77Polar AproticGood for moderately polar compounds.
Toluene 111NonpolarCan be used in a mixture with a more polar solvent.

III. Concluding Remarks

The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions. By systematically addressing issues of low yield, byproduct formation, and purification challenges, researchers can significantly improve the efficiency and success of their experiments. This guide provides a framework for troubleshooting, but it is essential to adapt these strategies to your specific experimental setup and observations.

IV. References

  • Synthesis and Reactions of Oxazoles. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Oxazole. (n.d.). Slideshare. Retrieved from --INVALID-LINK--

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Hersperger, R., et al. (2002). Synthesis of 4-(8-benzo[6][7][8]oxadiazol-5-yl-[6][9]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(2), 233-235.

  • Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from --INVALID-LINK--

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. Retrieved from --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--

  • Oxazole Chemistry Overview. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Optimization of reaction conditions 4a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved from --INVALID-LINK--

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). International Journal of ChemTech Research. Retrieved from --INVALID-LINK--

  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. (2014). ResearchGate. Retrieved from --INVALID-LINK--

  • Method for the purification of benzoic acid. (1991). European Patent Office. Retrieved from --INVALID-LINK--

  • Purification of benzoic acid. (1966). Google Patents. Retrieved from --INVALID-LINK--

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747.

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2020). PubMed Central. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scaling Up 4-(Oxazol-2-yl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(Oxazol-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important building block from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.

Introduction: The Importance and Challenges of a Key Building Block

This compound is a critical heterocyclic scaffold found in numerous biologically active compounds and is a valuable intermediate in medicinal chemistry. Its synthesis, while achievable at the lab scale, presents unique challenges during scale-up. These challenges often relate to reaction control, impurity profiles, and the physical properties of intermediates and the final product. This guide provides field-proven insights to navigate these complexities effectively.

Part 1: Overview of Synthetic Strategies for Scale-Up

Several synthetic routes to oxazoles are well-established in the literature, including the Robinson-Gabriel, Fischer, and van Leusen syntheses.[1][2] However, not all methods are equally suited for large-scale production. For this compound, the most practical approaches typically start from readily available terephthalic acid derivatives or 4-formylbenzoic acid. The choice of route often depends on factors like raw material cost, process safety, and the desired purity profile.

A common and highly effective strategy involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), known as the van Leusen oxazole synthesis.[2][3][4][5] This method is often favored for its relatively mild conditions and good yields. Another viable approach is the cyclodehydration of an α-acylamino ketone intermediate, a variant of the Robinson-Gabriel synthesis.[6][7][8]

Below is a decision-making workflow for selecting a synthetic strategy for scaling up production.

Synthetic_Route_Selection start Select Starting Material sm1 4-Formylbenzoic Acid or its Ester start->sm1 sm2 Terephthalic Acid Mono-ester / Mono-amide start->sm2 route1 Van Leusen Oxazole Synthesis sm1->route1 route2 Robinson-Gabriel Type (Cyclodehydration) sm2->route2 cons1 Key Considerations: - TosMIC cost & handling - Mild reaction conditions - Generally good yields route1->cons1 cons2 Key Considerations: - Requires strong dehydrating agents  (e.g., H2SO4, POCl3) - Potential for charring - Multi-step process route2->cons2

Caption: Decision workflow for selecting a scalable synthetic route.

Part 2: Troubleshooting Guide & Process Optimization (Q&A)

This section directly addresses specific issues that may arise during the synthesis and scale-up of this compound.

Reaction & Synthesis Issues

Question 1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?

Answer: Low yield is a common issue when moving from a small to a larger scale. The causes can be chemical or operational. Let's break down the possibilities based on a typical Van Leusen approach using an ester of 4-formylbenzoic acid and TosMIC.

  • Cause A: Incomplete Deprotonation of TosMIC. TosMIC requires a strong, non-nucleophilic base (like t-BuOK or K2CO3 in a polar aprotic solvent) for deprotonation.[4][9] On a larger scale, inefficient mixing can lead to localized areas of low base concentration, resulting in incomplete formation of the reactive anion.

    • Solution: Ensure vigorous mechanical stirring. Consider adding the base portion-wise or as a solution in a suitable solvent (e.g., THF) to maintain a homogeneous mixture. Monitor the internal temperature, as the deprotonation can be exothermic.

  • Cause B: Side Reactions of the Aldehyde. The starting aldehyde (4-formylbenzoic acid derivative) can undergo self-condensation (Cannizzaro reaction) under basic conditions, especially if the reaction temperature is too high.

    • Solution: Maintain strict temperature control, typically starting the reaction at a low temperature (e.g., -10 to 0 °C) during the addition of the base and aldehyde.[4] Slowly warm the reaction to room temperature or reflux only after the initial addition is complete.

  • Cause C: Hydrolysis of Ester or Isocyanide. Water is detrimental. The base can hydrolyze your starting ester, and water will quench the TosMIC anion.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reactor.

  • Cause D: Inefficient Elimination of the Tosyl Group. The final step in the Van Leusen synthesis is the base-promoted elimination of p-toluenesulfinic acid to form the oxazole ring.[5] If this step is incomplete, you will isolate the oxazoline intermediate.

    • Solution: Ensure sufficient base stoichiometry (at least 2 equivalents relative to TosMIC) and adequate reaction time/temperature after the initial coupling. Refluxing in a solvent like methanol or ethanol after the initial reaction can facilitate this elimination.[4]

Question 2: I am observing a significant, difficult-to-remove impurity in my final product. What could it be?

Answer: The identity of the impurity depends on the synthetic route. However, for most common routes, we can predict the likely culprits.

Potential Impurity Probable Cause / Synthetic Route Identification (vs. Product) Mitigation Strategy
p-Toluenesulfinic Acid Van Leusen SynthesisSoluble in aqueous base. Can be detected by HPLC and NMR (aromatic signals for the tosyl group).Thorough aqueous wash (e.g., with NaHCO3 solution) during work-up.
Unreacted 4-Formylbenzoic Acid Van Leusen SynthesisLower Rf on TLC. Different chemical shift for the aldehyde proton (~10 ppm) in ¹H NMR.Ensure TosMIC is fully activated (anion formation) and use a slight excess (1.05-1.1 eq) of the aldehyde.
Oxazoline Intermediate Van Leusen Synthesis (incomplete elimination)Higher Rf than the final product. Can be identified by the presence of specific aliphatic protons in the ¹H NMR spectrum.Increase reaction time, temperature, or base stoichiometry in the final elimination step.[5]
4-(Hydroxymethyl)benzoic Acid Side reaction if using a strong reducing agent or from a Cannizzaro side reaction.Will have a different polarity and NMR spectrum (benzyl CH₂ protons).Avoid harsh reducing agents. Maintain low temperatures during base addition to minimize the Cannizzaro reaction.
Work-up and Purification Challenges

Question 3: The product seems to be precipitating during the aqueous work-up, leading to poor separation and loss of material. How should I optimize the extraction?

Answer: This is a classic problem when dealing with molecules that have both acidic (carboxylic acid) and basic (oxazole) functionalities, albeit oxazoles are very weak bases. The product's solubility is highly pH-dependent.

  • The Core Problem: At a neutral or slightly acidic pH, the carboxylic acid is protonated (-COOH), making the molecule less soluble in water. If you try to extract from a basic aqueous layer into an organic solvent, the molecule will be deprotonated (-COO⁻) and remain in the aqueous phase.

  • Step-by-Step Protocol for Optimized Work-up:

    • Quench and Solvent Removal: After the reaction is complete, cool the mixture and quench it carefully with water or a saturated NH₄Cl solution. Remove the bulk of the organic solvent(s) under reduced pressure.

    • Basify and Wash: Add water and a base like NaOH or K₂CO₃ to achieve a pH > 10. This deprotonates the carboxylic acid, making your product water-soluble. At this stage, wash the aqueous layer with a non-polar organic solvent (e.g., toluene or MTBE) to remove non-acidic organic impurities (like any remaining TosMIC-related byproducts).

    • Acidify to Precipitate: Separate the layers. Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 2M HCl) with vigorous stirring. The this compound will precipitate as a solid as the pH drops below 4.

    • Isolate and Dry: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent (like hexanes) to aid in drying. Dry the product under vacuum.

Question 4: My isolated product has a persistent yellow or brown color. How can I obtain a pure white solid suitable for pharmaceutical applications?

Answer: Color often indicates the presence of high-molecular-weight or polymeric impurities, often formed from side reactions at elevated temperatures or in the presence of strong acids/bases.

  • Solution 1: Activated Carbon Treatment. Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) at an elevated temperature. Add a small amount of activated carbon (charcoal) (typically 1-2% w/w). Stir for 15-30 minutes at temperature, then filter the hot solution through a pad of celite to remove the carbon. Allow the filtrate to cool slowly to crystallize the decolorized product. Caution: Using too much carbon can lead to significant product loss due to adsorption.

  • Solution 2: Optimized Recrystallization. A careful recrystallization is often the most effective method for both purification and decolorization. The key is selecting the right solvent system.

Solvent / System Advantages Disadvantages
Ethanol / Water Good solubility in hot ethanol; poor solubility in water allows for precipitation by adding water as an anti-solvent.Can sometimes oil out if cooled too quickly or if too much water is added at once.
Acetic Acid / Water Excellent solvent for carboxylic acids when hot.Residual acetic acid can be difficult to remove and may require extensive drying.
Isopropanol (IPA) Good balance of solubility; less volatile and toxic than methanol/ethanol.May require a larger volume compared to other solvents.
Toluene / Heptane Good for removing non-polar impurities.Product may have lower solubility.

Part 3: Troubleshooting Workflow Diagram

When encountering a failed or low-yielding batch, a systematic approach is crucial. The following workflow can help diagnose the issue efficiently.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_sm sm_present Starting Material Still Present? check_sm->sm_present reagents Problem: Incomplete Conversion - Check Reagent Quality/Purity - Verify Stoichiometry - Check Reaction Temp/Time - Ensure Anhydrous Conditions sm_present->reagents Yes workup Problem: Isolation Loss - Check pH during Extraction - Analyze Aqueous & Organic Layers - Did Product Precipitate? - Optimize Crystallization Solvent sm_present->workup No, Clean Conversion byproduct Problem: Side Reaction - Identify Byproduct Structure - Adjust Temp to Minimize - Check Base/Catalyst Choice - Consider Alternative Route sm_present->byproduct No, New Spot(s)

Caption: Systematic workflow for troubleshooting low-yield reactions.

Part 4: Scalable Laboratory Protocol

This protocol describes a robust, scalable synthesis of this compound via the Van Leusen reaction, starting from methyl 4-formylbenzoate, followed by saponification.

Step 1: Synthesis of Methyl 4-(oxazol-2-yl)benzoate

Reagents:

  • Methyl 4-formylbenzoate (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)

  • Methanol, anhydrous (approx. 10 volumes)

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Charge Reagents: Charge the reactor with methyl 4-formylbenzoate, TosMIC, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous methanol.

  • Reaction: Stir the suspension at room temperature and then heat to reflux (approx. 65°C). Monitor the reaction progress by TLC or HPLC (typically complete in 3-5 hours).

  • Cool Down: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and potassium tosylsulfinate). Wash the filter cake with a small amount of methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude methyl 4-(oxazol-2-yl)benzoate, which can be used directly in the next step or purified further if needed.

Step 2: Saponification to this compound

Reagents:

  • Crude Methyl 4-(oxazol-2-yl)benzoate (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Water & Methanol (or THF) as co-solvents

  • Hydrochloric Acid (HCl), 2M

Procedure:

  • Dissolution: Dissolve the crude ester from Step 1 in a mixture of methanol (or THF) and water.

  • Hydrolysis: Add a solution of sodium hydroxide in water. Heat the mixture to 40-50°C and stir until HPLC analysis confirms the complete disappearance of the starting ester (typically 1-2 hours).

  • Clarification & Wash: Cool the solution to room temperature. If necessary, perform a clarification filtration. Wash the basic aqueous solution with methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

  • Precipitation: Transfer the aqueous layer to a clean vessel equipped with a stirrer and cool to 0-5°C. Slowly add 2M HCl to adjust the pH to ~2-3. The product will precipitate as a white solid.

  • Isolation: Stir the slurry for 1 hour at 0-5°C, then collect the solid by filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the solid in a vacuum oven at 50-60°C to a constant weight.

Part 5: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety considerations for this process at scale?

    • A: Tosylmethyl isocyanide (TosMIC) is toxic and has an unpleasant odor; handle it in a well-ventilated area with appropriate personal protective equipment (PPE). The use of strong bases like potassium tert-butoxide can be highly exothermic when mixed with protic solvents; ensure controlled addition and adequate cooling.

  • Q: What analytical techniques are essential for process monitoring?

    • A: TLC is useful for quick at-line checks of reaction completion. HPLC with a UV detector is essential for quantitative analysis of reaction progress, purity assessment, and impurity profiling. ¹H NMR and ¹³C NMR are required for structural confirmation of the final product and key intermediates. Mass Spectrometry confirms the molecular weight.

  • Q: How should the final this compound product be stored?

    • A: The final product is a stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry place, away from direct sunlight and strong bases. No significant degradation is expected under normal storage conditions.

References

troubleshooting analytical characterization of 4-(Oxazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 4-(Oxazol-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this heterocyclic carboxylic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound for my analysis. What solvents are recommended?

A: Solubility can be a primary hurdle. Due to the crystalline nature and the presence of both a polar carboxylic acid group and a moderately nonpolar aromatic system, a single universal solvent is not always effective.

  • For NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d6) is the most common and effective solvent.[1][2] It readily dissolves the compound and allows for the observation of the acidic proton of the carboxylic acid. Deuterated methanol (CD3OD) can also be used, but the acidic proton will exchange with deuterium and may not be observed. Chloroform (CDCl3) is generally not suitable due to poor solubility.

  • For HPLC & LC-MS: A mixture of an organic solvent and an aqueous buffer is typical. The compound is sparingly soluble in aqueous buffers alone.[3] A common approach is to first dissolve the compound in a small amount of a compatible organic solvent like methanol, acetonitrile, or dimethylformamide (DMF), and then dilute it with the aqueous mobile phase.[3]

  • General Stock Solutions: For creating concentrated stock solutions, organic solvents such as DMSO and DMF are effective.[3]

Q2: My batch of this compound shows a broad melting point range. What does this indicate?

A: A broad melting point range is a classic indicator of impurity. A pure crystalline solid typically has a sharp melting point range of 1-2°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.[4][5] You should consider further purification (e.g., recrystallization) or use a quantitative technique like HPLC to assess the purity level.

Q3: Are there any specific stability concerns I should be aware of when handling or storing this compound?

A: Like many benzoic acid derivatives, this compound is generally a stable crystalline solid.[3] However, prolonged exposure to high temperatures can lead to decarboxylation, although this is more common for benzoic acids with specific ortho-substituents.[6] For long-term storage, it is recommended to keep the solid in a cool, dark, and dry place.[3] Solutions, especially in protic solvents, should ideally be prepared fresh for analysis.

Troubleshooting Analytical Workflows

This diagram outlines a general approach to troubleshooting unexpected analytical results for this compound.

G start Unexpected Analytical Result (e.g., extra peaks, wrong m/z, broad signals) check_purity 1. Verify Sample Purity & Identity start->check_purity check_prep 2. Review Sample Preparation check_purity->check_prep Purity Confirmed purify Purify Sample (Recrystallization, Chromatography) check_purity->purify Impurity Suspected check_instrument 3. Assess Instrument Performance check_prep->check_instrument Prep OK prep_error Correct Sample Prep (Solvent, Concentration, pH) check_prep->prep_error Error Found check_method 4. Evaluate Method Parameters check_instrument->check_method Instrument OK instrument_error Calibrate/Maintain Instrument (e.g., Clean Source, Calibrate MS) check_instrument->instrument_error Error Found final_analysis Consult Literature or Technical Support check_method->final_analysis Method OK method_error Optimize Method (e.g., HPLC Gradient, NMR params) check_method->method_error Error Found resolve Issue Resolved purify->resolve prep_error->resolve instrument_error->resolve method_error->resolve G start HPLC Peak Tailing Observed check_ph Is mobile phase pH 2 units below pKa (~4.2)? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with buffer (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes resolved Peak Shape Improved adjust_ph->resolved dilute Dilute sample or reduce injection volume check_overload->dilute Yes check_column Is the column old or not end-capped? check_overload->check_column No dilute->resolved new_column Use a new/end-capped column or perform column wash check_column->new_column Yes check_column->resolved No, issue persists new_column->resolved G cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) parent_pos [M+H]⁺ m/z 190 frag1_pos m/z 172 parent_pos->frag1_pos - H₂O frag2_pos m/z 144 frag1_pos->frag2_pos - CO parent_neg [M-H]⁻ m/z 188 frag1_neg m/z 144 parent_neg->frag1_neg - CO₂

References

Technical Support Center: Managing Impurities in 4-(Oxazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Oxazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in your samples. Adherence to strict purity thresholds is critical for the safety and efficacy of pharmaceutical products.[1] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your research and development efforts.

I. Understanding the Impurity Landscape

Impurities in active pharmaceutical ingredients (APIs) like this compound can originate from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, and residual reagents or catalysts.[1][2][3] The International Council for Harmonisation (ICH) provides guidelines for the qualification and control of these impurities, setting thresholds for reporting, identification, and qualification.[1][2][4][5]

Frequently Asked Questions (FAQs) - General Impurity Concerns

  • Q1: What are the typical types of impurities I might encounter in my this compound sample?

    • A1: You can generally classify impurities into three categories:

      • Organic Impurities: These are the most common and include starting materials, by-products from the synthesis, intermediates that did not fully react, and degradation products. For this compound, this could include unreacted 4-cyanobenzoic acid or 2-aminoethanol, as well as isomers or related oxazole structures.

      • Inorganic Impurities: These often originate from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals.[2][3]

      • Residual Solvents: Solvents used during synthesis or purification that are not completely removed. The ICH Q3C guideline specifically addresses the control of these solvents.[1]

  • Q2: At what level do I need to be concerned about an impurity?

    • A2: According to ICH Q3A guidelines, specific thresholds determine the actions required:

      • Reporting Threshold: Impurities at or above 0.05% should be reported in regulatory submissions.

      • Identification Threshold: Impurities exceeding 0.10% (for a maximum daily dose ≤ 2g) must be structurally identified.[1]

      • Qualification Threshold: Impurities above 0.15% (for a maximum daily dose ≤ 2g) require toxicological data to demonstrate their safety.[1][2][5]

  • Q3: What is the first step I should take if I suspect my sample is impure?

    • A3: The initial and most crucial step is to perform a thorough analytical characterization of your sample. High-Performance Liquid Chromatography (HPLC) is the preferred method for initial purity assessment of non-volatile compounds like this compound.[6][7] This will help you quantify the level of impurities and determine if they exceed the ICH thresholds.

II. Analytical Troubleshooting: Identifying the Culprit

Accurate identification of impurities is the foundation of effective management. A multi-technique approach is often necessary for unambiguous structural elucidation.

Troubleshooting Guide: Impurity Identification

Issue Potential Cause Recommended Action & Rationale
Unknown peaks observed in HPLC chromatogram. Presence of organic impurities (starting materials, by-products, degradation products).1. HPLC-MS/MS: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This provides the molecular weight of the impurities, a critical piece of information for identification.[8][9] 2. High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the impurities.[10]
Broad or tailing peaks in HPLC. Poor chromatographic separation; co-elution of impurities with the main peak.1. Method Optimization: Adjust mobile phase composition, gradient, flow rate, and column temperature. For acidic compounds like this compound, using a mobile phase with a low pH (e.g., 0.1% formic or trifluoroacetic acid) can improve peak shape.[11] 2. Alternative Column Chemistry: If optimization on a standard C18 column is insufficient, consider a different stationary phase (e.g., phenyl-hexyl, polar-embedded).
Suspected presence of volatile or semi-volatile impurities. Contamination from residual solvents or volatile by-products.1. Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[10][12][13] Headspace GC is particularly useful for analyzing residual solvents.[8]
Need for definitive structural confirmation of an identified impurity. HPLC-MS provides molecular weight, but not conclusive structural information (e.g., isomers).1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurity (e.g., by preparative HPLC) and acquire 1H and 13C NMR spectra. NMR provides detailed information about the molecular structure and is invaluable for distinguishing between isomers.[14][15][16][17]

Workflow for Impurity Identification

G cluster_0 Initial Purity Assessment cluster_1 Impurity Characterization cluster_2 Structural Elucidation Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Inject Purity_Check Purity > 99.5%? HPLC_UV->Purity_Check Assess Purity (%) Pass Sample Passes Purity_Check->Pass Yes Investigate Investigate Impurities Purity_Check->Investigate No HPLC_MS HPLC-MS/MS Investigate->HPLC_MS GC_MS GC-MS (for volatiles) Investigate->GC_MS MW_Determination Molecular Weight HPLC_MS->MW_Determination Determine MW Volatile_ID Volatile Impurities GC_MS->Volatile_ID Identify Volatiles Prep_HPLC Preparative HPLC MW_Determination->Prep_HPLC Isolate Impurity NMR NMR Spectroscopy Prep_HPLC->NMR Analyze Isolate Structure_ID Impurity Structure Identified NMR->Structure_ID Confirm Structure G Start Crude Sample Analysis Impurity_Type Nature of Major Impurities? Start->Impurity_Type Acid_Base Acidic/Basic Starting Materials or By-products Impurity_Type->Acid_Base Acidic/Basic Neutral Neutral By-products, Isomers Impurity_Type->Neutral Neutral/Similar Polarity Minor Minor Impurities (<5%) Impurity_Type->Minor Low Level Purification_AcidBase Perform Acid-Base Extraction Acid_Base->Purification_AcidBase Purification_Chroma Use Column Chromatography Neutral->Purification_Chroma Purification_Recrystal Attempt Recrystallization Minor->Purification_Recrystal Purity_Check Purity Goal Met? Purification_AcidBase->Purity_Check Purification_Chroma->Purity_Check Purification_Recrystal->Purity_Check Purity_Check->Purification_Chroma No, from Extraction/Recrystal End Pure Product Purity_Check->End Yes

References

Validation & Comparative

A Comparative Guide to 4-(Oxazol-2-yl)benzoic Acid and Other Bioisosteric Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the design of novel therapeutic agents and functional materials.[1] The carboxylic acid moiety provides a key interaction point, often acting as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzymes and receptors.[2] The true power of this scaffold, however, lies in the profound impact of substituents on the benzene ring, which can modulate the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of 4-(Oxazol-2-yl)benzoic acid with other selected benzoic acid derivatives, focusing on how the replacement of the oxazole ring with other bioisosteric groups influences key parameters relevant to drug discovery and material science.

We will delve into a comparative analysis of this compound and its structural analogues where the oxazole ring is replaced by other five-membered heterocycles (thiazole and imidazole) or by simple, yet functionally significant, electron-donating (amino) and electron-withdrawing (cyano) groups. This comparison aims to provide a clear understanding of the structure-property and structure-activity relationships within this class of compounds.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa), solubility, and melting point, are fundamental determinants of its behavior in biological and material systems. These properties influence everything from absorption, distribution, metabolism, and excretion (ADME) in a physiological environment to the processability and performance of materials.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKaAqueous Solubility
This compound this compound189.17[3]Data not readily availablePredicted: ~4-5Data not readily available
4-(Thiazol-2-yl)benzoic acid 4-(Thiazol-2-yl)benzoic acid205.23Data not readily availableData not readily availableData not readily available
4-(Imidazol-2-yl)benzoic acid 4-(Imidazol-2-yl)benzoic acid188.18[2]>350[2]Predicted: 3.36[2]Soluble in organic solvents[4]
4-Aminobenzoic acid 4-Aminobenzoic acid137.14187-189[5]2.38 (acid), 4.85 (amino)[4]Slightly soluble in water[5]
4-Cyanobenzoic acid 4-Cyanobenzoic acid147.13219-221 (dec.)[6]3.55[6]1.2 g/L in water[6]

Expert Insights on Physicochemical Trends:

  • Acidity (pKa): The pKa of the carboxylic acid group is a critical parameter influencing a molecule's ionization state at a given pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. The electron-withdrawing nature of the heterocyclic rings (oxazole, thiazole, imidazole) is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself (pKa ~4.2). The imidazole ring, being a base, introduces a second pKa value. The strongly electron-withdrawing cyano group in 4-cyanobenzoic acid leads to a significantly lower pKa (3.55), making it a stronger acid than benzoic acid.[6] Conversely, the electron-donating amino group in 4-aminobenzoic acid has a more complex effect, with two pKa values corresponding to the carboxylic acid and the amino group.[4]

  • Solubility: Aqueous solubility is a key factor for bioavailability. The presence of polar heterocyclic rings with nitrogen and oxygen/sulfur atoms can potentially increase solubility through hydrogen bonding with water. However, the overall planarity and aromaticity of the molecules can also lead to strong crystal lattice forces, reducing solubility. The solubility of these compounds is also highly dependent on pH, with increased solubility expected at pH values above their pKa due to the formation of the carboxylate salt.

  • Melting Point: The melting point is an indicator of the stability of the crystal lattice. The high melting point of 4-(Imidazol-2-yl)benzoic acid (>350 °C) suggests strong intermolecular interactions, likely due to hydrogen bonding involving the imidazole N-H and the carboxylic acid.[2] The other derivatives also exhibit relatively high melting points, reflecting their rigid, aromatic structures.

Comparative Analysis of Biological and Functional Properties

The choice of a substituent on the benzoic acid ring has a profound impact on the molecule's biological activity and its potential applications.

CompoundPotential Biological/Functional RelevanceSupporting Evidence/Rationale
This compound Anticancer, Antimicrobial, Anti-inflammatoryOxazole derivatives are known to exhibit a wide range of biological activities.[7][8][9][10] The oxazole ring can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets.
4-(Thiazol-2-yl)benzoic acid Kinase Inhibition, Antimicrobial, AnticancerThiazole-containing compounds are well-established in medicinal chemistry with diverse biological activities.[11][12][13] For instance, derivatives of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of protein kinase CK2. The thiazole ring is a key structural motif in many approved drugs.
4-(Imidazol-2-yl)benzoic acid Enzyme Inhibition, Metal-Organic Frameworks (MOFs)Imidazole derivatives are known to be versatile ligands in coordination chemistry and are used in the development of MOFs.[4] They also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects, and can act as enzyme inhibitors.[14][15][16]
4-Aminobenzoic acid Folic Acid Synthesis Precursor, UV FilterPABA is a precursor in the biosynthesis of folic acid in bacteria. This pathway is a target for sulfonamide antibiotics. It was also historically used in sunscreens due to its UVB absorption properties.[5]
4-Cyanobenzoic acid Enzyme Inhibition, Liquid Crystals, MOFsThe cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. 4-Cyanobenzoic acid has been shown to inhibit mushroom tyrosinase.[6] It is also a precursor for liquid crystals and a linker in the synthesis of MOFs.

Expert Insights on Structure-Activity Relationships (SAR):

The heterocyclic rings in this compound and its thiazole and imidazole analogues act as bioisosteres, meaning they are chemically different but have similar spatial and electronic properties that allow them to interact with the same biological targets. The specific heteroatoms and their arrangement within the ring influence the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, leading to differences in binding affinity and biological activity.

  • Oxazole vs. Thiazole: The replacement of the oxygen atom in the oxazole ring with a sulfur atom in the thiazole ring can lead to significant changes in biological activity. Sulfur is larger and less electronegative than oxygen, which can affect the molecule's conformation and its interactions with the target protein.

  • Imidazole's Unique Properties: The presence of a second nitrogen atom and an N-H group in the imidazole ring provides an additional hydrogen bond donor and acceptor site, which can be crucial for target recognition. The basicity of the imidazole ring can also lead to specific ionic interactions.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and robust comparison of these benzoic acid derivatives, standardized experimental protocols are essential. The following section outlines detailed methodologies for determining key physicochemical and biological parameters.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol describes the determination of the pKa of a benzoic acid derivative in an aqueous or mixed-solvent system.

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Accurately weigh compound B Dissolve in solvent (e.g., water/ethanol mixture) A->B D Calibrate pH meter B->D C Prepare standardized NaOH titrant E Titrate sample with NaOH D->E F Record pH vs. volume of titrant E->F G Plot titration curve (pH vs. volume) F->G H Determine equivalence point (1st derivative) G->H I pKa = pH at half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the benzoic acid derivative and dissolve it in a suitable solvent (e.g., 50 mL of a 1:1 ethanol/water mixture).

  • Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH) in deionized water.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the NaOH titrant in small increments (e.g., 0.1 mL) and record the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve, which can be precisely determined by calculating the first derivative of the titration curve. The pKa is the pH at the half-equivalence point.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of a compound in an aqueous buffer.

Solubility_Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to buffer (e.g., PBS pH 7.4) C Shake at constant temperature for 24-48h A->C B Prepare calibration standards D Allow solid to settle C->D E Filter or centrifuge to remove undissolved solid D->E F Quantify concentration in the supernatant (e.g., HPLC-UV) E->F G Compare to calibration curve F->G

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Protocol 3: Determination of Biological Activity (IC50) using an Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme. The example here is for a generic kinase, but the principle can be adapted for other enzymes.

IC50_Determination cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis A Prepare serial dilutions of inhibitor C Incubate enzyme with inhibitor A->C B Prepare enzyme, substrate, and ATP solutions B->C D Initiate reaction by adding substrate and ATP C->D E Stop reaction after a defined time D->E F Measure product formation (e.g., fluorescence, luminescence) E->F G Plot % inhibition vs. log[inhibitor] F->G H Fit data to a dose-response curve to determine IC50 G->H

Caption: Workflow for IC50 determination in an enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.

    • Prepare solutions of the enzyme, substrate, and any necessary co-factors (e.g., ATP for kinases) in the appropriate assay buffer.

  • Assay Procedure:

    • In a microplate, add a small volume of each inhibitor dilution.

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate and co-factor solution.

    • Allow the reaction to proceed for a fixed time at a constant temperature.

    • Stop the reaction using a suitable stop solution.

  • Signal Detection:

    • Measure the amount of product formed using an appropriate detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and a selection of its bioisosteric analogues. The analysis of their physicochemical properties and potential biological activities highlights the significant influence of the para-substituent on the benzoic acid scaffold. While a complete experimental dataset for all compounds is not yet available, the provided protocols offer a clear path for their comprehensive evaluation.

For researchers in drug discovery, the subtle differences in electronic properties and hydrogen bonding capabilities between the oxazole, thiazole, and imidazole rings can be exploited to fine-tune the binding affinity and selectivity of a lead compound. For materials scientists, the choice of the heterocyclic linker can influence the topology and properties of metal-organic frameworks.

Future work should focus on the synthesis and experimental determination of the physicochemical and biological properties of this compound and its direct analogues to build a more complete and predictive structure-activity relationship model. This will undoubtedly pave the way for the rational design of novel and improved molecules for a wide range of applications.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Oxazol-2-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 4-(oxazol-2-yl)benzoic acid scaffold represents a privileged structure with diverse and potent biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their efficacy as xanthine oxidase inhibitors, anti-inflammatory agents, and anticancer therapeutics. By understanding the causal relationships behind experimental choices and molecular interactions, this document aims to empower researchers to rationally design more potent and selective drug candidates.

Introduction: The Versatility of the this compound Scaffold

The this compound moiety is a key pharmacophore found in a variety of biologically active compounds.[1] The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, provides a rigid framework capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1] The benzoic acid portion offers a crucial anchor for interacting with biological targets, often through salt bridges or hydrogen bonds with key amino acid residues. This combination of features has made this scaffold a fertile ground for the development of targeted therapies.

This guide will dissect the SAR of this scaffold across three distinct therapeutic areas, providing experimental data and detailed protocols to support further research and development.

Xanthine Oxidase Inhibition: A Modern Approach to Gout Management

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[2] Elevated levels of uric acid can lead to hyperuricemia and gout.[2] Febuxostat, a potent and selective non-purine XO inhibitor, features a related thiazole-benzoic acid core, highlighting the potential of similar heterocyclic benzoic acid derivatives as effective treatments.[2][3] Recent studies have explored this compound analogs as promising XO inhibitors.[2]

Structure-Activity Relationship (SAR) of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids

A significant study by Kachaeva et al. provides a detailed SAR for a series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids as xanthine oxidase inhibitors.[2] The core structure and key modification points are illustrated below.

Caption: Core structure of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acid analogs.

Key SAR Insights:

  • Amino Substituent at Position 5 (R): This position is critical for activity. The introduction of bulky and lipophilic groups at this position significantly enhances inhibitory potency.

    • Analogs with a 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituent at the 5-position of the oxazole ring demonstrated the most potent inhibitory activity, with IC50 values comparable to the reference drug, febuxostat.[2]

  • Cyano Group at Position 4: The presence of a cyano group at the 4-position of the oxazole ring is a key feature for high potency.

  • Carboxylic Acid Group: The carboxylic acid on the benzoic acid ring is essential for interaction with the active site of xanthine oxidase, likely forming a salt bridge with arginine residues (e.g., Arg880) and a hydrogen bond with threonine residues (e.g., Thr1010).[4][5]

Comparative Performance Data

The following table summarizes the in vitro xanthine oxidase inhibitory activity of selected 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acid analogs.

Compound IDR (Amino Substituent at Position 5)IC50 (nM)[2]
Febuxostat (Reference Drug)1.8
Analog 1 4-benzylpiperidin-1-yl2.1
Analog 2 1,2,3,4-tetrahydroisoquinolin-2-yl2.5
Analog 3 Morpholino>1000
Analog 4 Piperidin-1-yl15.6
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory activity of compounds against xanthine oxidase.[6][7]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (dissolved in DMSO)

  • Allopurinol or Febuxostat (positive control)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of test compounds and the positive control in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound solution at various concentrations (and a vehicle control, e.g., DMSO).

    • Add the xanthine oxidase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately monitor the increase in absorbance at 295 nm for 5-10 minutes. The rate of absorbance increase corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[8] Many NSAIDs, such as oxaprozin, exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[8] Oxaprozin itself is a propanoic acid derivative of a diphenyl-substituted oxazole, suggesting that the this compound scaffold could also yield effective anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound analogs as anti-inflammatory agents are less prevalent in the literature, we can extrapolate from the known SAR of related compounds like oxaprozin and other COX inhibitors.

Caption: General scaffold for oxazole-based anti-inflammatory agents.

Key SAR Postulates:

  • Acidic Moiety: The presence of a carboxylic acid or a bioisostere is crucial for interacting with the active site of COX enzymes, particularly with a key arginine residue. The length and flexibility of the linker between the heterocyclic core and the acidic group can influence potency and COX-1/COX-2 selectivity.

  • Substituents on the Oxazole Ring (R1 and R2): Lipophilic substituents on the oxazole ring are generally favored for potent COX inhibition, as they can occupy hydrophobic pockets within the enzyme's active site. For oxaprozin, the two phenyl groups at positions 4 and 5 are critical for its activity.[8]

  • Benzoic Acid vs. Propanoic Acid: Replacing the propanoic acid side chain of oxaprozin with a benzoic acid could alter the compound's rigidity and spatial orientation, potentially affecting its binding mode and selectivity towards COX isoforms.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (e.g., control, reference, and test compound groups).

  • Compound Administration:

    • Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

  • Induction of Inflammation:

    • After a set time (e.g., 60 minutes) post-drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: A Scaffold for Novel Cytotoxic Agents

The oxazole moiety is a common feature in numerous natural and synthetic compounds with potent anticancer activity.[8] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerases.[8] The this compound scaffold presents a promising framework for the design of novel anticancer agents.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound analogs for anticancer activity are emerging, general principles can be derived from the broader class of oxazole-based anticancer agents.

Key SAR Postulates:

  • Substituents on the Oxazole and Benzoic Rings: The nature and position of substituents on both the oxazole and benzoic acid rings can dramatically influence cytotoxic activity and the mechanism of action.

    • Electron-withdrawing or -donating groups can modulate the electronic properties of the scaffold, affecting its interaction with biological targets.

    • Bulky, lipophilic groups can enhance binding to hydrophobic pockets in enzymes or proteins.

  • Target-Specific Modifications: Rational design of substituents can be employed to target specific enzymes or pathways involved in cancer progression. For example, modifications could be made to favor inhibition of specific kinases or to promote interaction with DNA.

  • Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs with improved cell permeability and targeted release within cancer cells.

Comparative Performance Data

The following table provides a hypothetical comparison based on general trends observed for oxazole-based anticancer agents. Specific data for this compound analogs would require dedicated screening studies.

Compound IDModificationsTarget Cancer Cell LineIC50 (µM)
Doxorubicin (Reference Drug)MCF-7 (Breast)~1
Hypothetical Analog 1 2-Aryl substitution on oxazoleMCF-7 (Breast)5-10
Hypothetical Analog 2 Substitution on the benzoic ringA549 (Lung)1-5
Hypothetical Analog 3 Ester prodrug of the benzoic acidHeLa (Cervical)2-8
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Doxorubicin or Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a positive control. Include a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. This guide has provided a comparative analysis of its SAR in the contexts of xanthine oxidase inhibition, anti-inflammatory activity, and anticancer potential. The key to unlocking the full therapeutic potential of this scaffold lies in the rational design of analogs with optimized substitutions on both the oxazole and benzoic acid rings.

Future research should focus on:

  • Systematic SAR studies to explore a wider range of substitutions and their effects on potency and selectivity for various biological targets.

  • Elucidation of specific mechanisms of action for analogs showing promising anti-inflammatory and anticancer activities.

  • In vivo efficacy and pharmacokinetic studies to translate in vitro findings into potential clinical candidates.

  • Exploration of novel therapeutic applications for this versatile scaffold.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of next-generation therapies based on the this compound framework.

References

A Researcher's Guide to Validating the In Vitro Biological Activity of 4-(Oxazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in vitro validation of the biological activity of 4-(Oxazol-2-yl)benzoic acid. Based on the well-documented bioactivities of the oxazole scaffold, we hypothesize that this compound possesses both anti-inflammatory and anticancer properties. This guide outlines a dual-pathway experimental approach to rigorously test this hypothesis, offering field-proven insights and self-validating experimental designs.

Introduction: The Therapeutic Potential of the Oxazole Moiety

The oxazole ring is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This structural motif often contributes to the binding affinity of small molecules to various enzymatic and receptor targets. The compound this compound, with its carboxylic acid group, presents an interesting candidate for biological activity, as this group can enhance solubility and provide a key interaction point with biological targets. This guide provides a robust strategy for the initial in vitro characterization of this compound's potential anti-inflammatory and anticancer efficacy.

Experimental Design: A Dual-Pathway Validation Approach

To comprehensively assess the biological activity of this compound, we propose a parallel investigation into its potential anti-inflammatory and anticancer effects. This approach allows for an efficient and broad initial screening of the compound's therapeutic potential.

G cluster_workflow Overall Experimental Workflow cluster_inflammation Anti-Inflammatory Assays cluster_cancer Anticancer Assays start This compound (Test Compound) path_inflammation Anti-Inflammatory Pathway start->path_inflammation path_cancer Anticancer Pathway start->path_cancer cox2 COX-2 Inhibition Assay path_inflammation->cox2 nfkB NF-κB Activation Assay path_inflammation->nfkB mtt MTT Cell Viability Assay path_cancer->mtt end Data Analysis & Interpretation cox2->end nfkB->end mtt->end

Caption: Overall experimental workflow for validating the biological activity of this compound.

Part 1: Investigating Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. A primary mechanism of many anti-inflammatory drugs is the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of the NF-κB signaling pathway.

COX-2 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[1]

Signaling Pathway:

G cluster_cox2_pathway COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound (Test Compound) Test_Compound->COX2 Celecoxib Celecoxib (Positive Control) Celecoxib->COX2

Caption: Inhibition of the COX-2 signaling pathway by the test compound.

Experimental Protocol:

A fluorometric or colorimetric COX-2 inhibitor screening assay kit is recommended for this purpose.[2][3]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will typically include the COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound.

  • Assay Procedure:

    • Add the COX-2 enzyme to each well of a 96-well plate.

    • Add the various concentrations of this compound, the positive control (Celecoxib), and a vehicle control (DMSO) to the respective wells.

    • Incubate for a specified time at the recommended temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a further incubation period, stop the reaction and measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and the positive control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Data Presentation:

CompoundIC50 (µM) for COX-2 Inhibition
This compoundHypothetical Value
Celecoxib (Positive Control)Expected Value (e.g., ~0.05)
Vehicle Control (DMSO)No Inhibition
NF-κB Activation Assay

The transcription factor NF-κB is a master regulator of the inflammatory response.[4] This assay will determine if this compound can inhibit the activation and nuclear translocation of NF-κB in a cellular context.

Signaling Pathway:

G cluster_nfkB_pathway NF-κB Signaling Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Test_Compound This compound (Test Compound) Test_Compound->IKK

Caption: Inhibition of the NF-κB signaling pathway by the test compound.

Experimental Protocol:

This assay is typically performed using a murine macrophage cell line such as RAW 264.7.[4] NF-κB activation can be measured using a variety of methods, including reporter gene assays, Western blotting for nuclear NF-κB subunits, or ELISA-based transcription factor activity assays.[5][6]

  • Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Assay Procedure (ELISA-based):

    • After stimulation, lyse the cells and prepare nuclear extracts.

    • Add the nuclear extracts to a 96-well plate pre-coated with an NF-κB consensus sequence.

    • Incubate to allow active NF-κB to bind to the DNA.

    • Wash the plate and add a primary antibody specific for the p65 subunit of NF-κB.

    • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add the substrate and measure the colorimetric or chemiluminescent signal.

  • Data Analysis: Quantify the amount of active NF-κB in the nucleus and determine the inhibitory effect of this compound.

Data Presentation:

TreatmentRelative NF-κB Activation (%)
Untreated Control100
LPS onlyExpected Increase (e.g., 500)
LPS + this compound (Low Conc.)Hypothetical Value
LPS + this compound (High Conc.)Hypothetical Value

Part 2: Investigating Anticancer Activity

A key initial step in anticancer drug discovery is to assess a compound's ability to inhibit the proliferation of cancer cells.[7][8][9]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][10][11]

Experimental Protocol:

This assay should be performed on a panel of cell lines, including at least one cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) to assess for selective cytotoxicity.[1][9][12][13][14][15]

  • Cell Seeding: Seed the different cell lines into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value for each cell line.

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compoundHypothetical Value
Doxorubicin (Positive Control)Expected Value
HCT116This compoundHypothetical Value
Doxorubicin (Positive Control)Expected Value
MCF-10AThis compoundHypothetical Value
Doxorubicin (Positive Control)Expected Value

Conclusion and Future Directions

This guide provides a foundational in vitro strategy to validate the hypothesized anti-inflammatory and anticancer activities of this compound. The results from these assays will provide critical preliminary data. Positive and selective "hits" from these screens would warrant further investigation, including more detailed mechanistic studies (e.g., apoptosis assays, cell cycle analysis) and eventual progression to in vivo models. The experimental design emphasizes the use of appropriate controls and quantitative endpoints to ensure the generation of robust and reliable data.

References

Introduction: The Critical Role of Isomeric Purity in Chemical Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-(Oxazol-2-yl)benzoic Acid and Its Positional Isomers: A Guide for Researchers

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the placement of substituents on a core scaffold—often exhibit dramatically different physicochemical properties, biological activities, and toxicological profiles.[1] This divergence arises because the spatial orientation of functional groups dictates how a molecule interacts with its biological target or organizes within a crystal lattice.[2][3] The thalidomide tragedy serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[2] While not an example of positional isomerism, it underscores the critical importance of molecular geometry in pharmacology.

This guide provides a comprehensive comparative analysis of this compound and its ortho (2-) and meta (3-) positional isomers. The (Oxazol-2-yl)benzoic acid scaffold is of significant interest as oxazole-containing heterocycles are prevalent in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] By dissecting the differences in the properties, synthesis, and analysis of these three isomers, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to control and characterize these distinct molecular entities.

Molecular Structures and Physicochemical Properties

The fundamental differences between the ortho, meta, and para isomers of (Oxazol-2-yl)benzoic acid stem from the geometric relationship between the electron-withdrawing carboxylic acid group and the heterocyclic oxazole ring. This positioning directly influences properties like acidity (pKa), lipophilicity (LogP), and solubility, which are critical determinants of a compound's pharmacokinetic profile.[6][7]

isomers cluster_ortho 2-(Oxazol-2-yl)benzoic acid (ortho) cluster_meta 3-(Oxazol-2-yl)benzoic acid (meta) cluster_para This compound (para) ortho ortho meta meta para para

Caption: Molecular structures of the ortho, meta, and para isomers.

Table 1: Comparative Physicochemical Properties of (Oxazol-2-yl)benzoic Acid Isomers

Property2-(Oxazol-2-yl)benzoic acid (ortho)3-(Oxazol-2-yl)benzoic acid (meta)This compound (para)Rationale for Predicted Differences & Experimental Protocol
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₃C₁₀H₇NO₃All isomers share the same constituent atoms.
Molecular Weight 189.17 g/mol 189.17 g/mol 189.17 g/mol All isomers have the same mass.
pKa Predicted: HigherPredicted: LowerPredicted: LowerThe acidity of the carboxylic acid is influenced by the proximity of the oxazole ring. In the ortho isomer, steric hindrance and potential intramolecular hydrogen bonding may slightly decrease acidity (raise pKa) compared to the meta and para isomers where electronic effects dominate.[8] Protocol: Potentiometric titration.
LogP Predicted: HighestPredicted: LowerPredicted: 1.5 (XlogP)[9]The ortho isomer's ability to form an intramolecular hydrogen bond can mask the polar groups, reducing hydrogen bonding with water and thus increasing its apparent lipophilicity (higher LogP). The para isomer is the most polar and extended, likely resulting in the lowest LogP. Protocol: Shake-flask method with octanol/water.[10]
Aqueous Solubility Predicted: LowestPredicted: IntermediatePredicted: HighestSolubility is inversely related to the stability of the crystal lattice and lipophilicity. The high symmetry of the para isomer may lead to efficient crystal packing, but its higher polarity could favor solubility. The ortho isomer's higher lipophilicity likely leads to lower aqueous solubility. Protocol: Equilibrium solubility measurement in phosphate-buffered saline (PBS) at pH 7.4.[11]
Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating method to accurately measure the acid dissociation constant (pKa).

  • Preparation: Prepare a 0.01 M solution of the isomer in a co-solvent system (e.g., 50:50 Methanol:Water) if aqueous solubility is low. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).

  • Titration: Place 20 mL of the sample solution in a beaker with a magnetic stirrer. Titrate with a standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) of titrant.

  • Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration well past the equivalence point.

  • Analysis: Plot the first derivative of the pH vs. volume of NaOH added (ΔpH/ΔV). The peak of this curve corresponds to the equivalence point. The pKa is the pH at which exactly half of the volume of NaOH required to reach the equivalence point has been added.

  • Validation: Repeat the titration three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Synthesis and Reactivity

The synthesis of these isomers can generally be achieved through the condensation of a substituted aminophenol with a corresponding phthalic acid derivative or via the cyclization of an appropriate N-acyl amino acid intermediate. A common and robust approach involves the reaction of an aminobenzoic acid with serine or a derivative, followed by cyclization and oxidation to form the oxazole ring.

synthesis_workflow start Start: Aminobenzoic Acid Isomer (ortho, meta, or para) step1 Step 1: Amide Coupling (e.g., with N-Boc-L-serine methyl ester, EDC/HOBt) start->step1 step2 Step 2: Cyclodehydration (e.g., Deoxo-Fluor, DAST) step1->step2 step3 Step 3: Aromatization/Oxidation (e.g., MnO2 or BrCCl3/DBU) step2->step3 step4 Step 4: Saponification (LiOH or NaOH) step3->step4 purification Purification (Recrystallization or Chromatography) step4->purification characterization Characterization (NMR, MS, MP) purification->characterization

Caption: Generalized synthetic workflow for (Oxazol-2-yl)benzoic acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for oxazole synthesis.[12][13]

  • Amide Formation: To a solution of 4-aminobenzoic acid (1 eq.) and N-Boc-L-serine methyl ester (1.1 eq.) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir at room temperature for 12-18 hours. Monitor by TLC. Upon completion, wash the reaction mixture with 1N HCl and saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate in vacuo.

  • Cyclodehydration: Dissolve the crude amide from Step 1 in anhydrous THF. Cool to -78 °C under a nitrogen atmosphere. Add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours. This step forms the oxazoline ring.

  • Oxidation: To the solution from Step 2, add bromotrichloromethane (BrCCl₃, 2.0 eq.) followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq.). Stir at room temperature for 2 hours to effect aromatization to the oxazole.

  • Hydrolysis & Purification: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layers and dissolve the residue in a THF/water mixture. Add lithium hydroxide (LiOH, 3.0 eq.) and stir for 3 hours to hydrolyze the methyl ester. Acidify the mixture with 1N HCl to precipitate the product.

  • Validation: Filter the crude solid product and recrystallize from an appropriate solvent (e.g., ethanol/water). The purity should be confirmed by HPLC ( >95%), and the structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and reproducible.

Reactivity Differences: The ortho isomer possesses unique reactivity due to the proximity of the carboxylic acid to the oxazole ring. It can potentially undergo intramolecular cyclization under certain conditions to form an acyl-oxazolium species, a reaction pathway unavailable to the meta and para isomers. This can influence reaction outcomes and stability under acidic or basic conditions.

Analytical Differentiation

Unambiguous identification and quantification of the isomers in a mixture are critical for quality control. High-Performance Liquid Chromatography (HPLC) and spectroscopic methods are the primary tools for this purpose.

Chromatographic Separation

Positional isomers often present a separation challenge due to their similar physical properties. However, their subtle differences in polarity and shape can be exploited. Reversed-phase HPLC is a robust method for their separation.[14]

hplc_workflow start Start: Isomer Mixture step1 Initial Conditions: Column: C18 (e.g., 4.6x150mm, 5µm) Mobile Phase: 50:50 ACN:H2O + 0.1% Formic Acid Flow: 1.0 mL/min, Detection: UV at 254 nm start->step1 step2 Inject Sample & Analyze Chromatogram step1->step2 decision1 Resolution > 1.5? step2->decision1 decision2 Co-elution? decision1->decision2 No end Validated Method: Symmetric peaks, baseline resolution > 1.5 decision1->end Yes step3a Optimize Gradient: Adjust slope of ACN/H2O gradient to improve separation step3a->step2 step3b Optimize Isocratic Hold: Adjust ACN % to fine-tune retention and resolution step3b->step2 decision2->step3a Poorly Resolved decision2->step3b Peaks too close/far step4 Explore Alternative Selectivity: Try Phenyl-Hexyl or Polar-Embedded column decision2->step4 Still Co-eluting step4->step1

Caption: HPLC method development workflow for isomer separation.

Rationale for Elution Order: The elution order in reversed-phase HPLC depends on the compound's overall polarity.

  • para-isomer: Expected to be the most polar and thus elute first.

  • meta-isomer: Intermediate polarity, expected to elute second.

  • ortho-isomer: The potential for intramolecular hydrogen bonding can shield the polar COOH and N/O atoms, making the molecule behave as if it were less polar. This would lead to a stronger interaction with the C18 stationary phase and result in the longest retention time.

Spectroscopic Differentiation

NMR and IR spectroscopy provide fingerprint-like data that can definitively distinguish between the isomers.[15]

Table 2: Expected Spectroscopic Patterns for Isomer Differentiation

TechniqueDifferentiating Featureortho-isomermeta-isomerpara-isomer
¹H NMR Aromatic Region Splitting PatternComplex multiplet pattern (e.g., ddd, td) for all 4 aromatic protons.Asymmetric and complex pattern. May show a singlet-like proton between the two substituents.Symmetrical AA'BB' or two-doublet system. Protons 3&5 and 2&6 are chemically equivalent.[15]
¹³C NMR Number of Aromatic Signals6 distinct signals.6 distinct signals.4 distinct signals due to symmetry.
IR Spectroscopy C-H Out-of-Plane Bending (Fingerprint Region)Strong band around 750 cm⁻¹ (characteristic of 1,2-disubstitution).[15]Bands around 800 cm⁻¹ and 750 cm⁻¹ (characteristic of 1,3-disubstitution).[15]Single strong band around 830 cm⁻¹ (characteristic of 1,4-disubstitution).[15]

Biological and Medicinal Chemistry Implications

The choice of isomer is a critical decision in drug design. The vector of the carboxylic acid group relative to the oxazole core determines how the molecule can engage with a biological target. A carboxylate is a key hydrogen bond acceptor and can form a crucial salt-bridge interaction with positively charged residues like arginine or lysine in an enzyme's active site.

binding_model cluster_protein Hypothetical Enzyme Active Site arg Arginine (+) (H-bond Donor/ Salt Bridge) hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-bond Acceptor para para-isomer (Optimal Fit) para->arg Forms Salt Bridge para->hydrophobic_pocket Oxazole fits ortho ortho-isomer (Steric Clash/ Poor Angle) ortho->arg Bad Vector ortho->h_bond_acceptor Clashes

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 4-(Oxazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A promising therapeutic candidate must not only exhibit high affinity for its intended target but also a low propensity for engaging with unintended biological molecules, a phenomenon known as cross-reactivity or off-target binding. Such interactions can lead to unforeseen side effects, toxicity, or a diminished therapeutic window, and are a significant cause of late-stage clinical trial failures. This guide provides a strategic and in-depth framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity profile of 4-(Oxazol-2-yl)benzoic acid, a molecule of interest due to its prevalence as a scaffold in medicinal chemistry.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, tiered approach to building a comprehensive understanding of the molecule's selectivity, grounded in scientific rationale and practical, field-proven methodologies. We will delve into the "why" behind experimental choices, providing not just protocols, but a self-validating system for generating robust and reliable data.

Deconstructing this compound: A Structural Rationale for Potential Cross-Reactivity

The structure of this compound itself provides clues to its potential interaction partners. By dissecting its constituent moieties, we can form a hypothesis-driven basis for our investigation.

  • The Oxazole Moiety: The oxazole ring is a five-membered heterocycle present in numerous FDA-approved drugs and bioactive natural products.[1][2][3] Its derivatives are known to interact with a wide array of biological targets, including enzymes like kinases and DNA topoisomerases, as well as engaging in protein-protein interactions.[4][5] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions.

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are known to be promiscuous binders, frequently interacting with plasma proteins such as serum albumin.[6][7] The carboxylate group is a key hydrogen-bonding and electrostatic interaction motif, capable of binding to the active sites of various enzymes, such as dehydrogenases and phosphatases.[8][9] The lipophilicity of the benzene ring also contributes to binding in hydrophobic pockets.

This structural analysis suggests that this compound has the potential to interact with a diverse range of protein classes. Therefore, a broad initial screening approach is warranted to cast a wide net and identify potential off-target liabilities.

A Tiered Experimental Framework for Cross-Reactivity Profiling

A systematic, tiered approach is the most efficient and cost-effective strategy for evaluating cross-reactivity. This methodology begins with broad, high-throughput screening to identify potential interactions, followed by more focused, quantitative assays to confirm and characterize these "hits."

Tier 1: Broad Panel In Vitro Safety Screening

The primary objective of this initial tier is to rapidly assess the promiscuity of this compound against a large and diverse panel of biologically relevant targets. This is most effectively achieved by leveraging commercially available safety screening panels, which offer standardized and validated assays against hundreds of targets.

Rationale: Commencing with a broad screen provides a comprehensive, unbiased overview of a compound's interaction landscape.[10][11] It helps to identify potential liabilities early in the discovery process, allowing for medicinal chemistry efforts to be directed towards improving selectivity, or for the early termination of a program with an unmanageable off-target profile.

Comparative Options for Broad Panel Screening:

Service ProviderPanel Name(s)Key FeaturesTarget Classes Covered
Eurofins Discovery SafetyScreen™ Panels (e.g., SafetyScreen44, SafetyScreen87), BioPrint®[10][12][13][14]Tiered panels for different stages of drug discovery. Both binding and functional assays are available. The BioPrint® profile provides a comprehensive mechanistic understanding.[15][16][17]GPCRs, Ion Channels, Transporters, Kinases, Nuclear Receptors, Enzymes
DiscoverX (now part of Eurofins) KINOMEscan®[18][19][20][21][22]Specializes in kinase profiling, offering the largest commercially available panel of over 480 kinases. Provides quantitative binding affinities (Kd values).Protein and Lipid Kinases (wild-type and mutant forms)

Experimental Protocol: Broad Panel Screening (Example with Eurofins SafetyScreen)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The service provider will typically perform the initial screen at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Assay Execution: The compound is tested against a panel of targets (e.g., the SafetyScreen44 panel) in either binding or functional assays.[13] Binding assays typically measure the displacement of a radiolabeled ligand, while functional assays measure the compound's effect on target activity.

  • Data Analysis: Results are usually reported as the percent inhibition or activation relative to a control. A predefined threshold (e.g., >50% inhibition) is used to identify significant "hits."

Interpreting Tier 1 Data: A "hit" in a broad panel screen is not definitive proof of a physiologically relevant off-target interaction. It is an initial flag that warrants further investigation. The goal is to triage these hits for confirmation and further characterization in Tier 2.

Tier 2: Quantitative Confirmation of Off-Target Hits

Once potential off-target interactions have been identified, the next crucial step is to confirm these hits and quantify the binding affinity. A competitive binding assay is a robust and widely used method for this purpose.

Rationale: A single-point concentration screen can be prone to false positives. A dose-response curve generated from a competitive binding assay provides a quantitative measure of a compound's potency (IC50 or Ki) for the off-target, which is essential for assessing the potential for in vivo off-target effects.[23][24]

Experimental Protocol: Competitive Binding Assay

This protocol describes a generic competitive binding assay. The specific labeled ligand and protein concentrations will need to be optimized for each specific off-target.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target protein's stability and activity.

    • Target Protein: Purify the off-target protein of interest.

    • Labeled Ligand: A known ligand for the off-target, labeled with a detectable tag (e.g., a fluorophore or radioisotope).

    • Test Compound: Prepare a serial dilution of this compound.

  • Assay Procedure:

    • In a microplate, combine the target protein and the labeled ligand at a fixed concentration.

    • Add the serially diluted this compound to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the amount of bound labeled ligand. The detection method will depend on the label used (e.g., fluorescence polarization, FRET, or scintillation counting).

  • Data Analysis:

    • Plot the signal against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand).

    • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.[25]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_protein Target Protein mix Combine Protein, Labeled Ligand, and Test Compound in Microplate prep_protein->mix prep_ligand Labeled Ligand prep_ligand->mix prep_compound Serial Dilution of This compound prep_compound->mix incubate Incubate to Equilibrium mix->incubate detect Measure Bound Labeled Ligand incubate->detect plot Plot Dose-Response Curve detect->plot calculate Calculate IC50 and Ki plot->calculate

Competitive Binding Assay Workflow
Tier 3: Assessing Target Engagement in a Cellular Environment

Demonstrating that a compound binds to a putative off-target in a purified, in vitro system is a critical step. However, it is equally important to verify that this interaction occurs in the more complex and physiologically relevant environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[26][27]

Rationale: The intracellular environment can significantly influence drug-target interactions due to factors such as membrane permeability, intracellular concentrations, and the presence of endogenous binding partners. CETSA provides direct evidence of target engagement in intact cells, bridging the gap between in vitro biochemistry and cellular activity.[28][29]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the off-target protein of interest.

    • Treat the cells with either vehicle (e.g., DMSO) or various concentrations of this compound.

    • Incubate the cells to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes). This will cause unstable proteins to denature and aggregate.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells (e.g., through freeze-thaw cycles).

    • Separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation.

  • Protein Detection and Analysis:

    • Quantify the amount of the soluble off-target protein remaining in the supernatant at each temperature using a specific antibody (e.g., by Western blot or ELISA).

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture Culture Cells treat Treat with Vehicle or This compound culture->treat heat Heat Cell Aliquots across a Temperature Gradient treat->heat lyse Lyse Cells & Centrifuge to Separate Soluble Fraction heat->lyse detect Detect Soluble Target Protein (e.g., Western Blot) lyse->detect plot Plot Melting Curves & Analyze Thermal Shift detect->plot

Cellular Thermal Shift Assay (CETSA) Workflow

Comparative Analysis with Structural Analogs

To gain a deeper understanding of the structural determinants of cross-reactivity, it is highly informative to profile key structural analogs of this compound in parallel. This approach can provide valuable structure-activity relationship (SAR) data for off-target effects, guiding medicinal chemistry efforts to mitigate undesirable interactions while maintaining on-target potency.

Suggested Analogs for Comparison:

  • Isosteric Replacement: Replace the oxazole ring with a different five-membered heterocycle (e.g., thiazole or isoxazole) to probe the importance of the specific heteroatom arrangement.

  • Linker Modification: Synthesize analogs where the oxazole and benzoic acid moieties are connected via a different position on the oxazole ring.

  • Substitution Pattern: Introduce substituents on the benzene ring to explore the effects of altering electronic and steric properties.

Hypothetical Comparative Data:

The following table illustrates how data from such a comparative analysis could be presented. The values are purely hypothetical and for illustrative purposes only.

CompoundTarget X (Ki, µM)Target Y (Ki, µM)Target Z (Ki, µM)
This compound 0.8 5.2 > 50
4-(Thiazol-2-yl)benzoic acid2.54.8> 50
4-(Oxazol-5-yl)benzoic acid15.622.1> 50
2-Chloro-4-(oxazol-2-yl)benzoic acid0.618.9> 50

This hypothetical data would suggest that the oxazole-2-yl linkage is important for binding to Target X and Y, and that adding a chloro group can improve selectivity by reducing the affinity for Target Y.

Conclusion

The characterization of a compound's cross-reactivity is a critical and indispensable component of modern drug discovery. For a molecule like this compound, a systematic and tiered approach, as outlined in this guide, provides a robust framework for identifying, confirming, and quantifying off-target interactions. By beginning with broad panel screening and progressing to quantitative in vitro and cellular assays, researchers can build a comprehensive selectivity profile. Furthermore, the parallel analysis of structural analogs can yield crucial SAR insights to guide the design of more selective and ultimately safer therapeutic candidates. This rigorous and scientifically grounded strategy will empower researchers to make more informed decisions, increasing the likelihood of success in the challenging journey of drug development.

References

A Researcher's Guide to the In Vivo Validation of 4-(Oxazol-2-yl)benzoic Acid's Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel small molecule, 4-(Oxazol-2-yl)benzoic acid. As this compound has not been extensively characterized in the public domain, this document eschews a retrospective analysis in favor of a forward-looking, systematic approach to elucidate and confirm a plausible biological mechanism. Our focus will be on providing objective, data-driven methodologies to test a specific, well-reasoned hypothesis, thereby offering a robust template for researchers in drug discovery and development.

PART 1: Proposing a Testable Mechanism of Action

The structural motifs within this compound—namely the oxazole and benzoic acid moieties—are prevalent in compounds with known anti-inflammatory properties.[1][2][3][4] Benzoic acid derivatives, for instance, are known to exhibit a range of biological activities, including anti-inflammatory effects.[2][3][4] Similarly, the oxazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.[1][5][6][7][8][9]

Notably, many diarylisoxazole and other azole-containing compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5][8][9][10][11] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Based on this structural precedent, we hypothesize that This compound acts as an inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This hypothesis provides a clear and testable framework for in vivo validation.

Hypothesized Signaling Pathway

The proposed mechanism centers on the inhibition of the cyclooxygenase pathway, preventing the synthesis of Prostaglandin E2 (PGE2), a key inflammatory mediator.

Hypothesized MOA cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Inflammatory_Stimuli->Arachidonic_Acid release PGE2 Prostaglandin E2 (PGE2) COX_Enzymes->PGE2 catalysis Inflammation Inflammation (Edema, Pain, Cytokine Release) PGE2->Inflammation Test_Compound This compound (Hypothesized Inhibitor) Test_Compound->COX_Enzymes Inhibition Experimental_Workflow Start Start PK_Study Pharmacokinetic (PK) Study Start->PK_Study Efficacy_Model Acute Inflammation Model (Carrageenan-induced Paw Edema) PK_Study->Efficacy_Model Inform Dosing Dose_Response Dose-Response Evaluation Efficacy_Model->Dose_Response Biomarker_Analysis Biomarker Analysis (PGE2, Cytokines) Dose_Response->Biomarker_Analysis Target_Engagement Target Engagement Study (Ex vivo COX activity) Dose_Response->Target_Engagement Conclusion Validate / Refute Hypothesis Biomarker_Analysis->Conclusion Target_Engagement->Conclusion Comparative_MOA cluster_A Mechanism of this compound cluster_B Mechanism of Standard NSAID (e.g., Diclofenac) Test_Compound This compound COX_A COX-1 / COX-2 Test_Compound->COX_A Inhibition PGE2_A PGE2 COX_A->PGE2_A catalysis Positive_Control Diclofenac COX_B COX-1 / COX-2 Positive_Control->COX_B Inhibition PGE2_B PGE2 COX_B->PGE2_B catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_A Arachidonic_Acid->COX_B

References

A Comparative Guide to the Synthetic Routes of 4-(Oxazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Oxazol-2-yl)benzoic Acid in Modern Drug Discovery

This compound is a key structural motif and a versatile building block in medicinal chemistry and materials science. Its rigid, planar structure and specific hydrogen bonding capabilities make it an attractive component in the design of novel pharmaceuticals, including kinase inhibitors and modulators of protein-protein interactions. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, evaluating each route based on yield, reaction conditions, substrate scope, and overall practicality. We will delve into the classical Robinson-Gabriel and van Leusen reactions, alongside modern palladium-catalyzed approaches, offering field-proven insights and detailed experimental protocols to inform your synthetic planning.

Route 1: The Classical Approach - Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, a cornerstone of oxazole chemistry since the early 20th century, involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] This method is robust and has been widely employed for the synthesis of various oxazoles.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed intramolecular cyclization. The carbonyl oxygen of the amide is protonated, followed by nucleophilic attack from the enol form of the ketone. Subsequent dehydration leads to the formation of the aromatic oxazole ring. The choice of a dehydrating agent is crucial and can range from concentrated sulfuric acid to phosphorus oxychloride or trifluoroacetic anhydride.[1]

Synthetic Pathway

The synthesis of this compound via the Robinson-Gabriel route is a two-step process starting from 4-cyanobenzoyl chloride and 2-aminoacetophenone.

Robinson-Gabriel Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclodehydration & Hydrolysis 4-cyanobenzoyl_chloride 4-Cyanobenzoyl chloride precursor N-(2-oxo-2-phenylethyl) -4-cyanobenzamide 4-cyanobenzoyl_chloride->precursor Pyridine, DCM 2-aminoacetophenone 2-Aminoacetophenone 2-aminoacetophenone->precursor oxazole_nitrile 4-(5-Phenyl-oxazol-2-yl) benzonitrile precursor->oxazole_nitrile H2SO4, heat target_acid 4-(5-Phenyl-oxazol-2-yl) benzoic acid oxazole_nitrile->target_acid NaOH, H2O, heat

Caption: Robinson-Gabriel synthesis of a this compound analog.

Experimental Protocols

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-4-cyanobenzamide

  • To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of 4-cyanobenzoyl chloride (1.0 eq) in DCM dropwise to the mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired 2-acylamino-ketone precursor.

Step 2: Synthesis of 4-(5-Phenyl-oxazol-2-yl)benzonitrile and subsequent hydrolysis

  • Add the N-(2-oxo-2-phenylethyl)-4-cyanobenzamide precursor (1.0 eq) to concentrated sulfuric acid.

  • Heat the mixture to 90-100 °C for 30-60 minutes.[1]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the oxazole nitrile.

  • For hydrolysis, reflux the nitrile with an excess of aqueous sodium hydroxide (10-20%) until the evolution of ammonia ceases.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-(5-phenyl-oxazol-2-yl)benzoic acid.

  • Collect the solid by filtration, wash with water, and dry.

Advantages and Disadvantages
  • Advantages: This is a well-established and reliable method. The starting materials are generally commercially available and relatively inexpensive.

  • Disadvantages: The use of strong acids and high temperatures can limit the functional group tolerance. The precursor synthesis adds an extra step to the overall process. Yields can be moderate.[3]

Route 2: The Versatile van Leusen Oxazole Synthesis

The van Leusen reaction provides a milder and often more efficient alternative to the Robinson-Gabriel synthesis. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4]

Mechanistic Insight

The reaction is initiated by the deprotonation of TosMIC by a base (commonly potassium carbonate). The resulting carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization follows, and subsequent elimination of the tosyl group leads to the formation of the 5-substituted oxazole.[5] A key feature of this reaction is its ability to directly incorporate the C2 and N3 atoms of the oxazole ring from the TosMIC reagent.

Synthetic Pathway

For the synthesis of this compound, the van Leusen reaction would ideally start from methyl 4-formylbenzoate, followed by hydrolysis of the ester.

Van_Leusen_Synthesis methyl_4_formylbenzoate Methyl 4-formylbenzoate methyl_ester Methyl 4-(oxazol-5-yl)benzoate methyl_4_formylbenzoate->methyl_ester K2CO3, MeOH, Reflux TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->methyl_ester target_acid This compound methyl_ester->target_acid 1. NaOH, H2O 2. HCl

Caption: Van Leusen synthesis of this compound.

Experimental Protocol
  • To a stirred suspension of potassium carbonate (2.5 eq) in methanol, add methyl 4-formylbenzoate (1.0 eq) and TosMIC (1.1 eq) at room temperature.[6]

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude methyl 4-(oxazol-5-yl)benzoate by column chromatography.

  • Hydrolyze the resulting ester by refluxing with aqueous NaOH, followed by acidic workup to yield this compound.

Advantages and Disadvantages
  • Advantages: This method generally proceeds under milder conditions than the Robinson-Gabriel synthesis and often provides good to excellent yields.[3] It is a one-pot reaction for the oxazole ring formation and tolerates a wide range of functional groups on the aldehyde.

  • Disadvantages: TosMIC is a key reagent and its stoichiometric use can be a drawback in terms of cost and atom economy. The reaction can sometimes be sensitive to the purity of the aldehyde.

Route 3: Modern Palladium-Catalyzed Methodologies

Modern synthetic organic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling and C-H activation reactions for the construction of heterocyclic systems. These methods offer high efficiency and functional group tolerance.

Mechanistic Insight

One prominent strategy involves a Sonogashira coupling followed by an intramolecular cyclization. In this approach, a terminal alkyne is coupled with an aryl halide. The resulting coupled product is then subjected to cyclization conditions, often promoted by a gold or other transition metal catalyst, to form the oxazole ring. Another advanced approach is the direct palladium-catalyzed C-H activation/functionalization of a pre-formed oxazole ring with an aryl halide, or the construction of the oxazole ring from simple arenes and nitriles via a cascade C-H activation process.[7][8]

Synthetic Pathway (Illustrative Sonogashira/Cyclization Approach)

A plausible, though multi-step, modern approach could involve the Sonogashira coupling of a suitable alkyne with methyl 4-bromobenzoate, followed by cyclization to form the oxazole ring and subsequent functional group manipulations.

Palladium_Catalyzed_Synthesis methyl_4_bromobenzoate Methyl 4-bromobenzoate coupled_product Coupled Intermediate methyl_4_bromobenzoate->coupled_product Pd(0), Cu(I), Base alkyne Terminal Alkyne (e.g., Propargyl Amide) alkyne->coupled_product oxazole_ester Methyl 4-(oxazol-2-yl)benzoate coupled_product->oxazole_ester Cyclization Catalyst (e.g., Au(I)) target_acid This compound oxazole_ester->target_acid Hydrolysis

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[1] Its unique electronic and structural properties enable it to interact with a diverse range of biological targets, including enzymes and receptors, making it a privileged scaffold in the design of novel therapeutic agents.[1][2] Oxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5] The incorporation of a benzoic acid moiety introduces a key functional group for target interaction and modulation of physicochemical properties. This guide provides an in-depth, comparative analysis of 4-(Oxazol-2-yl)benzoic acid and its related compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological activities with supporting experimental data, and pharmacokinetic profiles to inform rational drug design and development.

Synthesis of Oxazole-Containing Benzoic Acids: A Comparative Overview

General Synthetic Approach: Van Leusen Reaction

A versatile method for constructing the oxazole ring is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). To synthesize this compound, a plausible route would involve the protection of the carboxylic acid functionality of 4-formylbenzoic acid, followed by the Van Leusen reaction to form the oxazole ring, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Protection of the Carboxylic Acid

  • Dissolve 4-formylbenzoic acid in an appropriate solvent (e.g., methanol).

  • Add a suitable protecting group reagent (e.g., thionyl chloride for esterification) under controlled temperature conditions.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Isolate and purify the protected 4-formylbenzoate.

Step 2: Oxazole Ring Formation (Van Leusen Reaction)

  • Dissolve the protected 4-formylbenzoate and tosylmethyl isocyanide (TosMIC) in a suitable aprotic solvent (e.g., dimethoxyethane or THF).

  • Add a base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting protected 4-(oxazol-2-yl)benzoate by column chromatography.

Step 3: Deprotection of the Carboxylic Acid

  • Dissolve the protected 4-(oxazol-2-yl)benzoate in a suitable solvent system.

  • Add an appropriate deprotecting agent (e.g., aqueous base for ester hydrolysis).

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture to precipitate the desired this compound.

  • Filter, wash, and dry the final product.

Causality in Experimental Choices: The choice of protecting group is crucial to prevent interference of the acidic proton of the carboxylic acid with the basic conditions of the Van Leusen reaction. The selection of solvent and base for the cyclization step can significantly impact the reaction yield and purity of the product.

Comparative Biological Activities

While direct comparative studies of the positional isomers of oxazolyl-benzoic acid are scarce in the literature, we can infer potential differences in activity based on the well-established principles of medicinal chemistry and available data on related compounds. The position of the oxazole ring on the benzoic acid scaffold is expected to significantly influence the molecule's interaction with biological targets.

Anticancer Activity

Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[7] While specific data for this compound is limited, derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown promising in vitro cytotoxic activity against cancer cell lines such as MCF-7 and HCT-116, with some compounds exhibiting IC50 values in the micromolar range.[8][9] It is plausible that this compound could serve as a scaffold for the development of novel anticancer agents.

Table 1: Comparative Anticancer Activity of Related Benzoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-715.6 - 23.9[8][9]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsHCT-11623.9 - 41.8[9]
Benzofuran–oxadiazole derivative 5d A5496.3 ± 0.7[10]
2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoateVariousSignificant Inhibition[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3][4][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualization of Experimental Workflow: Anticancer Drug Screening

G cluster_workflow Anticancer Activity Screening Workflow start Start: Compound Library cell_culture Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment Treatment with Test Compounds cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: A generalized workflow for in vitro anticancer screening.

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has been well-documented.[13] For instance, certain benzoxazolone derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like IL-6.[14][15] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the acute anti-inflammatory effects of novel compounds.[16][17][18][19][20]

Table 2: Comparative Anti-inflammatory Activity of Related Heterocyclic Compounds

CompoundAnimal ModelDose% Inhibition of EdemaReference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidRat25 mg/kg48.9 - 63.1[13][21][22][23]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidRat125 mg/kg48.9 - 63.1[13][21][22][23]
Benzoxazolone derivative 3g In vitro (IL-6)-IC50: 5.09 ± 0.88 µM[14][17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or vehicle control intraperitoneally or orally.

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Visualization of Inflammatory Pathway

G cluster_pathway Simplified Inflammatory Cascade Carrageenan Carrageenan (Inflammatory Stimulus) Mediators Release of Inflammatory Mediators (Histamine, Prostaglandins) Carrageenan->Mediators Vasodilation Vasodilation & Increased Permeability Mediators->Vasodilation Edema Edema Formation Vasodilation->Edema Oxazole_Compound Oxazole Derivative (Potential Inhibitor) Oxazole_Compound->Mediators Inhibition

Caption: Inhibition of inflammatory mediators by oxazole derivatives.

Antimicrobial Activity

The oxazole scaffold is present in several clinically used antimicrobial agents.[24] The antimicrobial efficacy of new compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][13] Studies on benzoic acid derivatives have shown that the position of substituents on the benzene ring can significantly impact their antibacterial activity against bacteria like E. coli.[19] For instance, hydroxyl and methoxyl derivatives of benzoic acid have demonstrated varied bacteriostatic and bactericidal effects depending on the substituent's position.[19] While direct comparative data for oxazolyl-benzoic acid isomers is lacking, it is reasonable to hypothesize that the positional isomerism will influence their antimicrobial spectrum and potency.

Table 3: Comparative Antimicrobial Activity of Benzoic Acid Derivatives

CompoundOrganismMIC (mg/mL)Reference
2-hydroxybenzoic acidE. coli2[19]
3-hydroxybenzoic acidE. coli4[19]
4-hydroxybenzoic acidE. coli4[19]
2-methoxybenzoic acidE. coli4[19]
3-methoxybenzoic acidE. coli4[19]
4-methoxybenzoic acidE. coli4[19]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pharmacokinetic Profile: Insights from In Silico and Related Compound Studies

  • Absorption: The presence of both a lipophilic oxazole ring and a polar carboxylic acid group suggests that the oral absorption of this compound will be influenced by pH. In silico ADME predictions for various oxazole and benzoxazole derivatives generally indicate good intestinal absorption.[2][3][4][12]

  • Distribution: The distribution will be influenced by its plasma protein binding and ability to cross biological membranes. The pharmacokinetic parameters of benzoic acid itself show a volume of distribution of 369 ml/kg in channel catfish, indicating some tissue distribution.

  • Metabolism: The metabolic stability of oxazole derivatives is a key consideration. The benzoic acid moiety is likely to undergo conjugation reactions, a common metabolic pathway for carboxylic acids.

  • Excretion: Renal excretion is a primary route of elimination for benzoic acid and its metabolites.

Table 4: Predicted ADME Properties of Representative Oxazole Derivatives

Compound ClassPropertyPredicted Value/OutcomeReference
New Oxazole DerivativesOral BioavailabilityHigh[2]
Benzimidazole-1,3,4-oxadiazole DerivativesOral BioavailabilityGood[3]
2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivativesAbsorption Percentage>70%[4]
N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesGastrointestinal AbsorptionGood[12]

Visualization of ADME Processes

G cluster_adme Pharmacokinetic (ADME) Profile Absorption Absorption (Oral) Distribution Distribution (Bloodstream & Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidney/Bile) Distribution->Excretion Metabolism->Excretion

Caption: A schematic representation of the key ADME processes.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, leveraging the proven biological versatility of the oxazole ring. While this guide has provided a comparative framework based on available literature and established medicinal chemistry principles, it also highlights a critical gap: the lack of direct, comparative experimental data for the positional isomers of oxazolyl-benzoic acid.

Future research should focus on the systematic synthesis and parallel evaluation of 2-, 3-, and 4-(oxazol-2-yl)benzoic acids and their derivatives across a panel of anticancer, anti-inflammatory, and antimicrobial assays. Such studies will provide invaluable structure-activity relationship (SAR) data, guiding the rational design of more potent and selective drug candidates. Furthermore, comprehensive in vitro and in vivo pharmacokinetic studies of these lead compounds are essential to assess their drug-likeness and potential for clinical development. This systematic approach will unlock the full therapeutic potential of this versatile chemical class.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Oxazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Oxazol-2-yl)benzoic acid, grounded in an understanding of its chemical properties and potential hazards.

Hazard Profile and Risk Assessment

This compound is a heterocyclic carboxylic acid. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its hazard profile by examining its structural components: the benzoic acid moiety and the nitrogen- and oxygen-containing oxazole ring.

  • Benzoic Acid: The parent compound is known to cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2][3]

  • Heterocyclic Compounds: Many heterocyclic compounds are recognized for their biological activity and potential persistence in the environment, making their proper disposal a matter of ecological importance.[4][5][6] A safety data sheet for the similar compound 4-(1,2,4-Oxadiazol-3-yl)benzoic acid classifies it as causing skin and eye irritation, potential respiratory irritation, and being harmful if swallowed.[7]

Based on this analysis, this compound must be handled as a hazardous substance. Under no circumstances should it be disposed of down the drain or in regular trash.[8]

Hazard Classification Description GHS Pictograms
Acute Toxicity, Oral Harmful if swallowed.[7]GHS07 (Exclamation Mark)
Skin Irritation Causes skin irritation.[7]GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[7]GHS05 (Corrosion)
Target Organ Toxicity May cause respiratory irritation or damage to organs through prolonged exposure.[3][7]GHS07 (Exclamation Mark), GHS08 (Health Hazard)
Aquatic Hazard Potentially harmful to aquatic life.(No Pictogram for Chronic/Short-term)

The Cornerstone of Safe Disposal: Waste Segregation

The most critical step in chemical waste management is proper segregation at the point of generation. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. This compound, as a solid organic acid, must be kept separate from other waste streams.

The causality is clear: mixing an acid with a base can cause a vigorous, exothermic neutralization reaction. Mixing with strong oxidizing agents can create a fire or explosion hazard.[9] Furthermore, standard laboratory practice dictates that organic and inorganic acid waste streams should not be mixed.[10]

Do NOT Mix this compound Waste With: Reason for Segregation
Bases (e.g., Sodium Hydroxide, Amines) Violent exothermic reaction, potential for splashing.
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates) Increased risk of fire and explosion.[9]
Strong Reducing Agents Incompatible, potential for hazardous reaction.[11][12]
Inorganic Acids (e.g., Hydrochloric, Sulfuric Acid) Standard protocol to keep organic and inorganic waste streams separate.[10]
Aqueous Waste Streams This compound is a solid and should be disposed of as solid waste.[8]

Standard Operating Protocol for Disposal

This protocol outlines the self-validating system for the collection and disposal of this compound waste, ensuring safety and regulatory compliance.

Step 1: Waste Identification and Container Selection

  • Classification: Designate all solid this compound and materials contaminated with it as "Hazardous Solid Chemical Waste."

  • Container: Use a dedicated, leak-proof waste container made of a compatible material such as polyethylene or polypropylene.[13] Do not use metal containers for acidic waste.[14] The container must have a secure, tightly-fitting lid to prevent spills and exposure.[12]

Step 2: Labeling

  • Clarity is Paramount: Immediately affix a "Hazardous Waste" label to the container.

  • Content Identification: Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[10]

  • Hazard Information: Indicate the associated hazards (e.g., "Irritant," "Corrosive to Eyes").

Step 3: Waste Accumulation

  • Solid Chemical: Carefully transfer unwanted solid this compound into the designated waste container, minimizing the generation of dust.

  • Contaminated Labware: Dispose of all contaminated disposable items, such as weighing paper, gloves, and pipette tips, into the same container. These items are now considered hazardous waste.[14]

  • Container Capacity: Fill the container to no more than 90% of its capacity to prevent overfilling and spills.[14]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Secondary Containment: The SAA must have secondary containment (e.g., a spill tray) to contain any potential leaks.

  • Segregation: Ensure the container is stored away from incompatible materials as detailed in the table above.

Step 5: Final Disposal

  • Professional Disposal: Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its disposal through your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][8]

Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is essential to mitigate risks.

Spill Response Workflow

SpillResponse spill Spill of this compound Occurs assess Assess Spill - Is it large? - Is anyone exposed? spill->assess evacuate Evacuate Area Alert Colleagues Contact EH&S Immediately assess->evacuate YES ppe Don Appropriate PPE - Nitrile Gloves - Safety Goggles - Lab Coat assess->ppe NO (Small & Manageable) contain Contain Spill - Eliminate ignition sources - Prevent spreading ppe->contain cleanup Clean Up Spill - Gently moisten powder to prevent dust - Use absorbent pads or HEPA vacuum contain->cleanup collect Collect Waste - Place all contaminated materials  into a sealed waste container cleanup->collect label_dispose Label as Hazardous Waste and manage for disposal collect->label_dispose decontaminate Decontaminate Area - Wash surface with soap and water label_dispose->decontaminate

Caption: Workflow for managing a solid chemical spill.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: If the spill is large or if you are unsure how to proceed, evacuate the immediate area and alert your supervisor and EH&S.[15]

  • Control Access: Secure the area to prevent others from entering.

  • Personal Protective Equipment (PPE): Before cleanup, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][11]

  • Prevent Dust Formation: Do not dry sweep the solid material, as this can create airborne dust that can be inhaled.[13] Gently moisten the spilled powder with a fine water spray or cover it with a damp paper towel.[9] Alternatively, use a HEPA-filtered vacuum designed for chemical powders.[9]

  • Collect Material: Carefully sweep or wipe up the contained material and place it, along with any contaminated cleaning materials, into a sealable container for disposal as hazardous waste.[9][13]

  • Decontaminate: Wash the spill area thoroughly with soap and water after the material has been collected.[13]

  • Prohibition: Never wash a chemical spill into a sewer or drain.[9]

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of our well-being or the health of our environment.

References

A Researcher's Guide to the Safe Handling of 4-(Oxazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-(Oxazol-2-yl)benzoic acid is foundational to therapeutic innovation. However, with great innovation comes the profound responsibility of ensuring a safe laboratory environment. This guide provides an in-depth, scientifically grounded protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound (CAS No. 597561-78-9) was not publicly available. The following guidance is synthesized from the hazard profiles of structurally similar compounds, including other oxazole and benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Understanding the Hazards: A Proactive Approach to Safety

Based on data from structurally related compounds, this compound should be handled as a substance that is hazardous. A safety data sheet for the closely related 4-(5-Oxazolyl)benzoic acid identifies it as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory system irritation (Category 3)[1]. This profile is consistent with other benzoic acid derivatives, which are known to cause skin and serious eye damage[2][3][4].

The primary risks associated with handling this compound in solid (powder) form are:

  • Eye Contact: Causes serious eye irritation[1].

  • Skin Contact: Causes skin irritation[1].

  • Inhalation: May cause respiratory irritation[1][5].

  • Combustible Dust: As a finely divided solid, there is a potential for combustible dust concentrations in the air[6].

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale for Use
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of dust generation or splashing.Protects against airborne particles and chemical splashes, mitigating the risk of serious eye irritation or damage[4][7].
Skin and Body Protection A fully buttoned, chemical-resistant lab coat. Chemical-resistant gloves (e.g., disposable nitrile rubber). Fully enclosed shoes.A lab coat provides a barrier against accidental skin contact. Nitrile gloves offer protection against a range of chemicals, but should be inspected before use and changed immediately upon contamination[7][8][9]. Closed-toe shoes protect feet from spills.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for dusts) is required[7][8].Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation[1][5].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental workflow.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust[5][7].

  • Ventilation Check: Before commencing work, ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before handling the chemical to minimize movement and potential for spills.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don_1 Lab Coat Don_2 Goggles/ Face Shield Don_1->Don_2 Don_3 Gloves Don_2->Don_3 Handling Handle Chemical Don_3->Handling Doff_1 Gloves Doff_2 Goggles/ Face Shield Doff_1->Doff_2 Doff_3 Lab Coat Doff_2->Doff_3 End Procedure Complete Doff_3->End Start Start Procedure Start->Don_1 Handling->Doff_1

Handling the Compound
  • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust. Avoid pouring from a height or any action that could generate airborne particles.

  • Transfer: Use a spatula for solid transfers.

  • In Solution: When dissolving, add the solid to the solvent slowly to prevent splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and completing work[2][5].

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical and regulated component of the chemical lifecycle.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste.

  • Container Management:

    • Use compatible, sealed containers for waste.

    • Label containers clearly with "Hazardous Waste" and the full chemical name.

  • Regulatory Compliance:

    • Never dispose of this chemical down the drain.

    • All waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. In some cases, incineration in a permitted facility may be an appropriate disposal method[8].

By integrating these safety protocols into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.